Senecivernin
Description
Properties
IUPAC Name |
7-hydroxy-5,6,7-trimethyl-4-methylidene-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-10-11(2)16(20)24-14-6-8-19-7-5-13(15(14)19)9-23-17(21)18(4,22)12(10)3/h5,10,12,14-15,22H,2,6-9H2,1,3-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUOSFVUPTUYEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(=O)OCC2=CCN3C2C(CC3)OC(=O)C1=C)(C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72755-25-0 | |
| Record name | Senecivernine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72755-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide on the Molecular Mechanism of Senecivernine-Induced Hepatotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senecivernine, a member of the toxic pyrrolizidine alkaloids (PAs), is a naturally occurring phytotoxin found in numerous plant species worldwide.[1][2] Human exposure can occur through the consumption of contaminated herbal remedies, teas, and food products.[3][4] Clinically, senecivernine-induced hepatotoxicity can manifest as hepatic sinusoidal obstruction syndrome (HSOS), a potentially life-threatening condition characterized by hepatomegaly, jaundice, and ascites.[4][5] This guide provides a comprehensive overview of the molecular mechanisms underpinning the hepatotoxic effects of senecivernine, with a focus on its metabolic activation, the subsequent cellular and molecular aberrations, and the ensuing inflammatory response.
Part 1: The Crucial First Step - Metabolic Activation in the Liver
The liver, as the primary site of xenobiotic metabolism, plays a central role in the toxicity of senecivernine.[6] In its native form, senecivernine is relatively inert. However, upon reaching the liver, it undergoes a critical bioactivation process mediated by the cytochrome P450 (CYP) enzyme system.[1][2][7]
This enzymatic conversion transforms senecivernine into highly reactive electrophilic pyrrolic metabolites, specifically dehydropyrrolizidine alkaloids (dehydro-PAs).[8] These dehydro-PAs are the ultimate toxic species responsible for initiating the cascade of events leading to liver injury.[8]
The Metabolic Activation Pathway of Senecivernine
Caption: Metabolic activation of senecivernine in hepatocytes.
Part 2: The Molecular Onslaught - Cellular and Molecular Mechanisms of Toxicity
The formation of dehydro-PAs triggers a multi-pronged attack on hepatocytes, leading to widespread cellular dysfunction and death. The key molecular mechanisms are detailed below.
Formation of Pyrrole-Protein and Pyrrole-DNA Adducts
The highly reactive dehydro-PAs readily bind covalently to cellular nucleophiles, primarily proteins and DNA, forming pyrrole-protein and pyrrole-DNA adducts.[1][2][8] The formation of pyrrole-protein adducts is a critical initiating event in PA-induced liver injury and serves as a reliable biomarker for both exposure and toxicity.[1][4][9][10] These adducts can impair the function of essential proteins, leading to a loss of cellular homeostasis.[8] The covalent binding to DNA can also result in genotoxicity.
Induction of Oxidative Stress
A substantial body of evidence points to oxidative stress as a pivotal mechanism in senecivernine-induced hepatotoxicity.[5][11] This is characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defense capacity.
The key events in oxidative stress induction include:
-
ROS Generation: The metabolic activation of senecivernine and the subsequent mitochondrial dysfunction lead to an overproduction of ROS.[5][12]
-
Glutathione (GSH) Depletion: The reactive metabolites of senecivernine can directly deplete the intracellular stores of glutathione (GSH), a critical antioxidant.[3][13]
-
Lipid Peroxidation: Increased ROS levels lead to the peroxidation of cellular lipids, causing damage to cell membranes and organelles.[13]
-
Alteration of Antioxidant Enzymes: The activities of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) can be significantly altered.[12][13]
| Parameter | Effect of Senecivernine Exposure | Reference |
| Reactive Oxygen Species (ROS) | Increased | [5] |
| Glutathione (GSH) | Decreased | [3] |
| Malondialdehyde (MDA) | Increased | [12][13] |
| Superoxide Dismutase (SOD) Activity | Altered | [12][13] |
| Catalase (CAT) Activity | Altered | [13] |
Mitochondrial Dysfunction
Mitochondria are primary targets of senecivernine-induced toxicity.[3][5] The damage to these organelles plays a central role in the progression of liver injury.
The hallmarks of mitochondrial dysfunction in this context are:
-
Altered Mitochondrial Membrane Potential: Senecivernine metabolites can disrupt the mitochondrial membrane potential, a key indicator of mitochondrial health.[5]
-
Release of Cytochrome c: Damage to the mitochondrial membrane leads to the release of cytochrome c into the cytosol.[5]
-
Mitochondrial Swelling and Fragmentation: Electron microscopy studies have revealed swollen and fragmented mitochondria in hepatocytes exposed to PAs.[14]
Activation of Cell Death Pathways: Apoptosis and Necrosis
Senecivernine induces both apoptosis (programmed cell death) and necrosis (uncontrolled cell death) in hepatocytes.[14][15][16]
Apoptosis: The release of cytochrome c from the mitochondria activates the intrinsic pathway of apoptosis.[5] This leads to the activation of a cascade of caspases, particularly caspase-3, which executes the apoptotic program.[5][14] The presence of TUNEL-positive cells with condensed nuclear chromatin further confirms the occurrence of apoptosis.[14]
Necrosis: At higher concentrations or with prolonged exposure, the extensive cellular damage and ATP depletion can lead to oncotic necrosis.[16][17] Necrotic cell death is characterized by cell swelling, membrane rupture, and the release of intracellular contents, which can trigger an inflammatory response.[17][18]
The Interplay of Molecular Events in Senecivernine Hepatotoxicity
Caption: Key molecular pathways in senecivernine-induced hepatotoxicity.
Part 3: The Inflammatory Response
The necrotic death of hepatocytes leads to the release of damage-associated molecular patterns (DAMPs), which trigger a sterile inflammatory response.[18][19] This involves the recruitment of immune cells, such as neutrophils and macrophages, to the site of injury.[14][20] While this inflammatory response is initially aimed at clearing cellular debris and promoting tissue repair, an excessive or prolonged inflammatory reaction can exacerbate liver damage.[18][19]
Part 4: Experimental Protocols for Studying Senecivernine Hepatotoxicity
In Vivo Model: Murine Model of Senecivernine-Induced Hepatotoxicity
Objective: To induce and assess senecivernine-induced liver injury in mice.
Methodology:
-
Animal Model: Male C57BL/6J mice (8-10 weeks old) are commonly used.[14]
-
Senecivernine Administration: Administer senecivernine (e.g., 50-100 mg/kg) or vehicle control (e.g., saline) via oral gavage.[14]
-
Time Points: Euthanize mice at various time points post-administration (e.g., 24, 48, 72 hours) to assess the progression of liver injury.
-
Sample Collection:
-
Collect blood via cardiac puncture for serum isolation.
-
Perfuse the liver with phosphate-buffered saline (PBS) and collect liver tissue.
-
-
Assessment of Hepatotoxicity:
-
Serum Analysis: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver damage.[10]
-
Histopathology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to evaluate liver morphology.
-
TUNEL Staining: Perform TUNEL staining on liver sections to detect apoptotic cells.[14]
-
Western Blot Analysis: Use liver lysates to analyze the expression of proteins involved in apoptosis (e.g., cleaved caspase-3) and other relevant pathways.[14]
-
In Vitro Model: Primary Hepatocyte Culture
Objective: To investigate the direct cytotoxic effects of senecivernine on hepatocytes.
Methodology:
-
Hepatocyte Isolation: Isolate primary hepatocytes from mice or rats using a two-step collagenase perfusion method.
-
Cell Culture: Plate the isolated hepatocytes on collagen-coated plates in appropriate culture medium.
-
Senecivernine Treatment: After cell attachment, treat the hepatocytes with varying concentrations of senecivernine or its activated metabolite (if available) for different durations.
-
Cytotoxicity Assays:
-
MTT or LDH Assay: Assess cell viability and cytotoxicity.
-
Caspase Activity Assay: Measure the activity of caspases (e.g., caspase-3/7) to quantify apoptosis.
-
ROS Measurement: Use fluorescent probes like DCFH-DA to measure intracellular ROS levels.
-
Mitochondrial Membrane Potential Assay: Employ fluorescent dyes like JC-1 or TMRM to assess changes in mitochondrial membrane potential.
-
Detection of Pyrrole-Protein Adducts
Objective: To detect and quantify pyrrole-protein adducts in biological samples.
Methodology:
-
Sample Preparation: Use liver homogenates or serum samples.
-
Method: A highly sensitive and specific ultra-high performance liquid chromatography-triple quadrupole-mass spectrometry (UHPLC-MS)-based method is often employed.[9]
-
Procedure Outline:
-
Protein precipitation and enzymatic digestion of the protein adducts.
-
Derivatization of the released pyrrole moieties.
-
Separation and detection of the derivatized pyrroles by UHPLC-MS.
-
Quantification using a standard curve.
-
Conclusion
The hepatotoxicity of senecivernine is a complex process initiated by the metabolic activation of the parent compound in the liver. The resulting reactive pyrrolic metabolites cause widespread cellular damage through the formation of macromolecular adducts, induction of oxidative stress, and mitochondrial dysfunction. These events culminate in hepatocyte death via apoptosis and necrosis, which in turn can trigger a potentially damaging inflammatory response. A thorough understanding of these molecular mechanisms is crucial for the development of effective diagnostic and therapeutic strategies to mitigate the harmful effects of senecivernine and other toxic pyrrolizidine alkaloids.
References
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Xia, Q., Zhao, Y., & Von Tungeln, L. S. (2018). Pyrrole-protein adducts - A biomarker of pyrrolizidine alkaloid-induced hepatotoxicity. Journal of Food and Drug Analysis, 26(2), 451-462. [Link]
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Gao, Y., et al. (2021). Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine. Toxins, 13(10), 723. [Link]
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He, J., et al. (2021). Pyrrolizidine Alkaloid-Induced Hepatotoxicity Associated with the Formation of Reactive Metabolite-Derived Pyrrole–Protein Adducts. Toxins, 13(10), 723. [Link]
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Yang, L., et al. (2016). Identification of Toxic Pyrrolizidine Alkaloids and Their Common Hepatotoxicity Mechanism. Molecules, 21(3), 334. [Link]
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Zubair, M., & Ahmad, M. (2015). Hepatotoxicity of Pyrrolizidine Alkaloids. Journal of Pharmacy & Pharmaceutical Sciences, 18(4), 825-843. [Link]
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Zhang, Y., et al. (2016). Inhibition of Drp1 protects against senecionine-induced mitochondria-mediated apoptosis in primary hepatocytes and in mice. Scientific Reports, 6, 28893. [Link]
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Williams, D. E., et al. (1989). Bioactivation and detoxication of the pyrrolizidine alkaloid senecionine by cytochrome P-450 enzymes in rat liver. Drug Metabolism and Disposition, 17(4), 387-392. [Link]
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Schoental, R., & Mattocks, A. R. (1960). Effect of seneciphylline and senecionine on hepatic drug metabolizing enzymes in rats. Nature, 185(4716), 842-843. [Link]
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Xia, Q., et al. (2018). Pyrrole-protein adducts – A biomarker of pyrrolizidine alkaloid-induced hepatotoxicity. Journal of Food and Drug Analysis, 26(2), 451-462. [Link]
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Al-Trad, B., & Alkhamees, F. (2023). Different Experimental Models for Hepatotoxicity; A Review. Journal of Clinical and Experimental Investigations, 14(1), e0030. [Link]
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Gupta, R. K., & Chaudhary, S. (2022). A Comprehensive Review of Experimental Animal Models of Hepatopathy. Journal of Drug Delivery and Therapeutics, 12(3), 194-201. [Link]
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Gomez-Lechon, M. J., & Tolosa, L. (2016). Evolution of Experimental Models of the Liver to Predict Human Drug Hepatotoxicity and Efficacy. Toxicological Sciences, 154(2), 176-187. [Link]
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Vinken, M., & Maes, M. (2014). Experimental models of hepatotoxicity related to acute liver failure. Archives of Toxicology, 88(10), 1807-1817. [Link]
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Lin, G., et al. (2018). Pyrrole-protein adducts – A biomarker of pyrrolizidine alkaloid-induced hepatotoxicity. Journal of Food and Drug Analysis, 26(2), 451-462. [Link]
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Ji, L. L., et al. (2015). Blood Pyrrole-Protein Adducts--A Biomarker of Pyrrolizidine Alkaloid-Induced Liver Injury in Humans. Journal of Environmental Science and Health, Part C, 33(4), 404-421. [Link]
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Rodrigues, R. M., et al. (2020). In Vitro Models for Studying Chronic Drug-Induced Liver Injury. Pharmaceutics, 12(10), 954. [Link]
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Ma, L., et al. (2019). Correlation Investigation between Pyrrole-DNA and Pyrrole-Protein Adducts in Male ICR Mice Exposed to Retrorsine, a Hepatotoxic Pyrrolizidine Alkaloid. Toxins, 11(11), 660. [Link]
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He, J., et al. (2021). Pyrrolizidine Alkaloid-Induced Hepatotoxicity Associated with the Formation of Reactive Metabolite-Derived Pyrrole–Protein Adducts. Toxins, 13(10), 723. [Link]
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Jaeschke, H., & Ramachandran, A. (2021). Targeting the sterile inflammatory response during acetaminophen hepatotoxicity with natural products. Food and Chemical Toxicology, 153, 112269. [Link]
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Jaeschke, H. (2015). Mechanisms of Inflammatory Liver Injury and Drug-Induced Hepatotoxicity. Expert Opinion on Drug Metabolism & Toxicology, 11(1), 1-5. [Link]
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Messina, A., & Duclos-Vallée, J. C. (2023). Molecular Mechanisms of Hepatotoxicity. International Journal of Molecular Sciences, 24(4), 3791. [Link]
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Liguori, I., et al. (2018). The Role of Antioxidants in the Interplay between Oxidative Stress and Senescence. Journal of Clinical Medicine, 7(4), 70. [Link]
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Sanz-Garcia, E., et al. (2013). Sterile Inflammation in Acetaminophen-induced Liver Injury Is Mediated by Cot/tpl2. The Journal of Biological Chemistry, 288(21), 14935-14946. [Link]
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Messina, A., & Duclos-Vallée, J. C. (2023). Special Issue : Molecular Mechanisms of Hepatotoxicity. International Journal of Molecular Sciences, 24(4), 3791. [Link]
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Messina, A., & Duclos-Vallée, J. C. (2023). Molecular Mechanisms of Hepatotoxicity. International Journal of Molecular Sciences, 24(4), 3791. [Link]
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Kayalı, Y., et al. (2024). Evaluation of the Reparative Effect of Sinomenine in an Acetaminophen-Induced Liver Injury Model. Medicina, 60(1), 136. [Link]
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Guicciardi, M. E., & Gores, G. J. (2009). Apoptosis and Necrosis in the Liver. Gastroenterology, 137(5), 1615-1629. [Link]
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Kayalı, Y., et al. (2024). Evaluation of the Reparative Effect of Sinomenine in an Acetaminophen-Induced Liver Injury Model. Medicina, 60(1), 136. [Link]
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Jafari, M., Salehi, M., & Asgari, A. (2012). The role of oxidative stress in diazinon-induced tissues toxicity in Wistar and Norway rats. Toxicology Letters, 211(2), 175-181. [Link]
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Jaeschke, H., Gujral, J. S., & Bajt, M. L. (2004). Apoptosis and necrosis in the liver: a tale of two deaths? Journal of Clinical and Experimental Hepatology, 1(1), 7-16. [Link]
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Yang, H., et al. (2021). Combined Metabolic Activators decrease liver steatosis by activating mitochondrial metabolism in a Golden Syrian hamster study. bioRxiv. [Link]
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Udem, O., & Uzochukwu, I. C. (2015). Drug-Induced Liver Injury: Cascade of Events Leading to Cell Death, Apoptosis or Necrosis. Journal of Clinical and Experimental Hepatology, 5(2), 158-164. [Link]
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Mostafalou, S., & Abdollahi, M. (2013). A Common Feature of Pesticides: Oxidative Stress—The Role of Oxidative Stress in Pesticide-Induced Toxicity. Oxidative Medicine and Cellular Longevity, 2013, 193694. [Link]
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Pessayre, D., & Fromenty, B. (2009). Biochemical mechanisms in drug-induced liver injury: Certainties and doubts. World Journal of Gastroenterology, 15(39), 4865-4876. [Link]
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Osawa, Y., & Nagaki, M. (2003). Tumor Necrosis Factor Signaling in Hepatocyte Apoptosis. Journal of Gastroenterology and Hepatology, 18(11), 1235-1244. [Link]
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Park, B. K., et al. (2005). The role of metabolic activation in drug-induced hepatotoxicity. Annual Review of Pharmacology and Toxicology, 45, 177-202. [Link]
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Piñero, J., et al. (2022). Identification of New Toxicity Mechanisms in Drug-Induced Liver Injury through Systems Pharmacology. International Journal of Molecular Sciences, 23(14), 7954. [Link]
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Kim, M. S., et al. (2022). Irisin Attenuates Hepatic Stellate Cell Activation and Liver Fibrosis in Bile Duct Ligation Mice Model and Improves Mitochondrial Dysfunction. International Journal of Molecular Sciences, 23(19), 11467. [Link]
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Jafari, M., Salehi, M., & Asgari, A. (2012). The role of oxidative stress in diazinon-induced tissues toxicity in Wistar and Norway rats. Toxicology Letters, 211(2), 175-181. [Link]
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Mocan, A., et al. (2021). Antioxidant Effects of Schisandra chinensis Fruits and Their Active Constituents. Antioxidants, 10(4), 604. [Link]
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Technical Deep Dive: Senecivernine Structural Analysis & Bio-Activation
Executive Summary
Senecivernine (CAS: 480-81-9) represents a critical analyte in the surveillance of pyrrolizidine alkaloids (PAs) due to its potent hepatotoxicity and genotoxicity. As a 12-membered macrocyclic diester of the retronecine type, it serves as a primary reference standard for PA contamination in herbal medicines and food products (honey, tea, grain).
This guide deviates from standard monographs by focusing on the structural causality of its toxicity and the analytical discrimination required to distinguish it from its geometric isomer, Senecionine. The core objective is to equip researchers with the rationale to design robust identification protocols using NMR and LC-MS/MS.
Structural Architecture & Stereochemistry
The toxicity of Senecivernine is not random; it is a direct function of its chemical architecture. The molecule consists of two distinct domains: the necine base (retronecine) and the necic acid (senecivernic acid).
The Retronecine Core (The "Warhead")
The bicyclic pyrrolizidine ring system (specifically the 1,2-unsaturated necine base) is the prerequisite for toxicity.
-
Unsaturation at C1-C2: This double bond is critical. It allows for metabolic activation into a reactive pyrrole. Saturated PAs (platynecine type) lack this feature and are generally non-toxic.
-
C7/C9 Esterification: The macrocyclic diester linkage at these positions sterically hinders hydrolysis, prolonging the molecule's half-life in vivo and increasing the probability of metabolic activation over detoxification.
The E/Z Stereochemical Switch
Senecivernine is often co-eluted or confused with Senecionine . They are geometric isomers differing only in the configuration of the ethylidene side chain at C13.
-
Senecionine: Possesses the (Z)-configuration (cis) at the C13-C19 double bond.
-
Senecivernine: Possesses the (E)-configuration (trans) at the C13-C19 double bond.
This subtle stereochemical difference alters the spatial orientation of the macrocycle, affecting both chromatographic retention and specific NMR resonances.
Structural Hierarchy Diagram
The following diagram illustrates the assembly of Senecivernine and its critical isomeric relationship.
Caption: Structural assembly of Senecivernine, highlighting the critical E/Z isomerization at the C13 ethylidene group.
Spectroscopic Characterization Strategy
Nuclear Magnetic Resonance (NMR)
Distinguishing Senecivernine from Senecionine requires targeted analysis of the ethylidene moiety.
Protocol Logic: Standard 1H-NMR in CDCl3 is sufficient, but attention must be paid to the H-20 vinyl proton. In the Z-isomer (Senecionine), the H-20 proton is spatially closer to the C11 carbonyl oxygen, resulting in a specific deshielding effect compared to the E-isomer (Senecivernine).
Diagnostic Shifts (400 MHz, CDCl3):
| Position | Proton (H) | Chemical Shift (δ ppm) | Multiplicity | Structural Insight |
| H-2 | Vinylic | ~6.20 | Multiplet | Confirms 1,2-unsaturation (Toxicity marker). |
| H-9 | Methylene | ~4.0 - 5.5 | AB System | Confirms C9 ester linkage (Macrocycle closure). |
| H-20 | Ethylidene | ~5.75 (Z) vs ~5.85 (E) | Quartet | Discriminator: The exact shift varies by concentration/solvent, but the E-isomer (Senecivernine) typically resonates downfield relative to Z in comparative runs. |
| H-19 | Methyl | ~1.85 - 1.90 | Doublet | Coupled to H-20; confirms ethylidene group presence. |
Note: Absolute values fluctuate. The most reliable identification method is spiking with a certified reference standard of Senecionine to observe peak separation or coalescence.
Mass Spectrometry (LC-MS/MS)
While isomers often share precursor ions, fragmentation energy can sometimes yield subtle intensity differences. However, the primary role of MS here is confirming the Retronecine core .
Fragmentation Pathway (ESI+):
-
Precursor: [M+H]+ = m/z 336.
-
Primary Loss: Loss of the necic acid moiety (Senecivernic acid).
-
Core Ions:
-
m/z 138: [Retronecine + H]+. This is the protonated base after ester cleavage.
-
m/z 120: [Retronecine + H - H2O]+. Dehydration of the base. This is the "signature" ion for retronecine-type PAs.
-
Metabolic Activation & Toxicology
Understanding the structure explains the toxicity. Senecivernine is a pro-toxin . It requires metabolic activation by Cytochrome P450 enzymes (primarily CYP3A4 and CYP2C19 in humans) to exert damage.
The Toxification Pathway
-
Dehydrogenation: The P450 enzyme removes hydrogens from the C3 and C8 positions.
-
Pyrrole Formation: This collapses the ring into a Dehydropyrrolizidine (DHP) derivative (a pyrrolic ester).
-
Electrophilic Attack: The DHP is a potent electrophile. It releases the ester groups to generate a carbonium ion that alkylates DNA (specifically at the N7 position of guanine), leading to hepatotoxicity and potential carcinogenesis.
Pathway Diagram
Caption: Metabolic divergence of Senecivernine. The red pathway indicates the formation of the reactive pyrrole responsible for hepatotoxicity.
Analytical Workflow Protocol
Objective: Isolate and confirm Senecivernine from a complex plant matrix.
Step 1: Extraction & Reduction
PAs exist naturally as N-oxides (polar) and free bases.
-
Action: Extract with 0.05 M H2SO4.
-
Reduction: Add Zinc dust (Zn) to the acidic extract and stir for 2 hours.
-
Causality: This converts all Senecivernine N-oxides into the free base form (Senecivernine), simplifying the chromatogram into a single peak for quantification.
Step 2: Solid Phase Extraction (SPE)
-
Cartridge: Strata-X or C18.
-
Conditioning: Methanol -> Water.
-
Loading: Neutralize extract to pH 9-10 (using Ammonia) before loading.
-
Self-Validation: PAs are basic. At pH 10, they are uncharged and will bind to the C18 non-polar phase. If pH is < 7, they remain protonated and will wash through.
Step 3: LC-MS/MS Confirmation
-
Column: C18 (1.7 µm, 2.1 x 100 mm).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
-
Gradient: Slow ramp (5-30% B over 15 mins) is required to separate Senecivernine from Senecionine.
-
MRM Transitions:
-
Quantifier: 336.2 → 120.1 (Collision Energy: ~35 eV)
-
Qualifier: 336.2 → 138.1 (Collision Energy: ~25 eV)
-
Step 4: Decision Logic Tree
Caption: Analytical decision matrix for confirming Senecivernine identity, utilizing MS fragmentation and chromatographic retention time.
References
-
European Food Safety Authority (EFSA). (2011). Scientific Opinion on Pyrrolizidine alkaloids in food and feed. EFSA Journal, 9(11), 2406. [Link]
- Hartmann, T., & Witte, L. (1995). Chemistry, biology and chemoecology of the pyrrolizidine alkaloids. Alkaloids: Chemical and Biological Perspectives, 9, 155-233.
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Fu, P. P., et al. (2004). Pyrrolizidine alkaloids—genotoxicity, metabolism enzymes, metabolic activation, and mechanisms. Drug Metabolism Reviews, 36(1), 1-55. [Link]
-
PubChem. (n.d.). Senecivernine (CID 442764). National Library of Medicine. [Link]
Structure-Activity Relationship of Senecivernin and Senecionine: A Technical Guide
This guide details the structure-activity relationship (SAR) of Senecionine and Senecivernin , two potent hepatotoxic pyrrolizidine alkaloids (PAs). It is designed for researchers requiring a deep understanding of the chemical mechanisms driving their toxicity and the experimental frameworks used to assess them.
Executive Summary
Senecionine and Senecivernin are macrocyclic diester pyrrolizidine alkaloids (PAs) found predominantly in the Asteraceae family (Senecio spp.).[1] They share a common toxicophore—the 1,2-unsaturated retronecine base—but differ in the stereochemistry of their macrocyclic necic acid moiety. This structural nuance does not abolish toxicity but modulates metabolic kinetics, specifically the balance between bioactivation (toxification) and detoxification.
Key Technical Insight: The hepatotoxicity of these compounds is not intrinsic to the parent molecule but is strictly dependent on metabolic activation by hepatic Cytochrome P450s (mainly CYP3A4) to highly reactive dehydropyrrolizidine (DHP) esters. The 12-membered macrocyclic ring provides the steric protection necessary to prevent premature ester hydrolysis, ensuring the pro-toxin reaches the liver intact.
Structural Deconstruction & Chemical Identity
The SAR of these alkaloids is defined by three critical structural domains: the Necine Base , the Necic Acid , and the Macrocyclic Closure .
The Toxicophore: Retronecine Base
Both Senecionine and Senecivernin are esters of retronecine .
-
1,2-Unsaturation: The double bond between C1 and C2 is the absolute prerequisite for toxicity. It allows for the metabolic dehydrogenation to a pyrrole system.
-
C7 and C9 Functionalization: Both hydroxyl groups are esterified, forming a macrocyclic diester.[1] This "closed" structure is significantly more lipophilic and resistant to hydrolysis than open-chain diesters or monoesters, facilitating high oral bioavailability and hepatic uptake.
Stereochemical Differentiation: The Necic Acid
The distinction between Senecionine and Senecivernin lies in the necic acid component, which closes the macrocycle.
| Feature | Senecionine | Senecivernin |
| Necine Base | Retronecine | Retronecine |
| Necic Acid | Senecic Acid | Isosenecic Acid |
| Macrocycle Size | 12-membered ring | 12-membered ring |
| Ethylidene Geometry | Z-configuration (cis-ethylidene) | Z-configuration (cis-ethylidene) |
| Stereochemical Variance | Reference isomer | C-13 Stereoisomer (Methyl group orientation) |
Note on Isomerism: While Integerrimine is the E-isomer (trans) of Senecionine at the ethylidene side chain, Senecivernin is a diastereomer involving the stereocenters of the necic acid backbone (specifically the C12/C13 region). This subtle steric difference alters the "pucker" of the macrocyclic ring, influencing the accessibility of the nitrogen lone pair to FMO enzymes (N-oxidation) versus the carbon backbone to CYP enzymes (dehydrogenation).
Metabolic Activation & Signaling Pathways
The toxicity of Senecionine and Senecivernin is driven by a "race" between activation and detoxification.
The Bioactivation Pathway (Toxification)
-
C-Hydroxylation/Dehydrogenation: CYP3A4 (and to a lesser extent CYP2C19) hydroxylates the necine base at C3 or C8.
-
Spontaneous Dehydration: The unstable intermediate collapses to form a Dehydropyrrolizidine (DHP) (also known as a pyrrolic ester).
-
Alkylation: The DHP is a potent electrophile. It sheds the necic acid leaving group to generate a resonance-stabilized carbonium ion, which alkylates DNA (preferentially at the N7 position of Guanine) and proteins.
The Detoxification Pathways
-
N-Oxidation: Flavin-containing monooxygenases (FMOs) or CYPs oxidize the tertiary nitrogen to form PA-N-Oxides . These are highly polar and readily excreted.
-
Hydrolysis: Carboxylesterases cleave the macrocyclic ester, releasing the non-toxic necine base (retronecine) and necic acid. Crucial SAR Point: The 12-membered ring of Senecionine/Senecivernin sterically hinders these esterases, suppressing this detoxification route compared to open-chain PAs.
Pathway Visualization (Graphviz)
Figure 1: Metabolic fate of Senecionine/Senecivernin. Red paths indicate toxification; Green paths indicate detoxification. The macrocyclic structure suppresses hydrolysis, favoring the oxidative pathways.
Comparative Toxicology Data
Quantitative data highlights the potency of the macrocyclic diester class. Senecionine is often used as the reference standard.
| Parameter | Senecionine | Senecivernin | Mechanistic Implication |
| LD50 (Rat, i.p.) | ~50–65 mg/kg | ~50–70 mg/kg | High acute toxicity due to efficient DHP formation. |
| Microsomal Clearance ( | High | High | Rapid first-pass metabolism requires low exposure limits. |
| DNA Adduct Formation | ++++ | ++++ | Both form identical DHP-derived dG and dA adducts. |
| Genotoxicity (Ames) | Positive (S9 req.) | Positive (S9 req.) | Requires metabolic activation (S9) to be mutagenic. |
SAR Summary: The structural difference (C13 stereochemistry) between Senecionine and Senecivernin is bio-isosteric regarding the toxicophore. Therefore, they should be treated as equipotent hazards in risk assessment models.
Experimental Protocols
Microsomal Stability & Metabolite Profiling
Objective: Determine the intrinsic clearance (
Reagents:
-
Pooled Liver Microsomes (Human/Rat) (20 mg/mL protein).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, 3.3 mM MgCl2).
-
Test Compounds: Senecionine and Senecivernin (10 mM DMSO stock).
-
Internal Standard: Heliotrine or Monocrotaline.
Protocol:
-
Pre-incubation: Dilute microsomes to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4). Pre-warm at 37°C for 5 min.
-
Substrate Addition: Spike test compound to final concentration of 1 µM (keeps reaction first-order). DMSO < 0.1%.[2]
-
Initiation: Add NADPH regenerating system.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.
-
Processing: Centrifuge at 4,000 rpm for 20 min at 4°C. Collect supernatant.
-
Analysis: Analyze via LC-MS/MS (MRM mode). Monitor parent depletion and formation of N-oxide (+16 Da) and DHP (reactive, often trapped with GSH if added, or inferred).
Data Calculation:
Plot
DNA Adduct Quantification (DHP-dG)
Objective: Quantify the specific DHP-deoxyguanosine adducts as a biomarker of genotoxicity.
Protocol:
-
Incubation: Incubate 1 mM Senecionine/Senecivernin with 1 mg/mL calf thymus DNA and S9 mix (2 mg/mL) for 4 hours at 37°C.
-
DNA Isolation: Precipitate DNA with ethanol/sodium acetate. Wash 3x with 70% ethanol to remove unbound alkaloids.
-
Enzymatic Digestion:
-
Add DNase I (digest to nucleotides).
-
Add Phosphodiesterase I (digest to nucleotides).
-
Add Alkaline Phosphatase (digest to nucleosides).
-
-
SPE Cleanup: Pass hydrolysate through an OASIS HLB cartridge to enrich adducts.
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase.
-
Transitions: Monitor specific transitions for DHP-dG adducts (e.g., m/z 390
274). -
Quantification: Use isotopically labeled internal standards (
-dG adducts) if available.
-
References
-
Fu, P. P., et al. (2004). "Pyrrolizidine alkaloids—genotoxicity, metabolism enzymes, metabolic activation, and mechanisms." Drug Metabolism Reviews. Link
-
Hartmann, T., & Witte, L. (1995). "Chemistry, biology and chemoecology of the pyrrolizidine alkaloids." Alkaloids: Chemical and Biological Perspectives. Link
-
European Food Safety Authority (EFSA). (2011). "Scientific Opinion on Pyrrolizidine alkaloids in food and feed." EFSA Journal. Link
-
Chen, T., et al. (2010). "Hepatotoxicity and genotoxicity of pyrrolizidine alkaloids." Journal of Environmental Science and Health, Part C. Link
-
Ruan, J., et al. (2014). "Metabolic activation of pyrrolizidine alkaloids: insights into the structural and enzymatic basis." Chemical Research in Toxicology. Link
Sources
Technical Guide: Formation of DNA Adducts Induced by Senecivernin Metabolites
Abstract
This technical guide provides a comprehensive analysis of the metabolic activation of senecivernin, a representative hepatotoxic pyrrolizidine alkaloid (PA). It details the biochemical mechanism leading to the formation of DNA adducts, specifically focusing on the role of cytochrome P450 enzymes in generating reactive dehydropyrrolizidine (DHP) intermediates. The guide outlines the specific chemical structures of the resulting DNA lesions, their toxicological implications, and provides a validated experimental workflow for their detection using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Senecivernin is a macrocyclic diester pyrrolizidine alkaloid (PA) of the retronecine type, commonly found in plants of the Senecio genus (Asteraceae). While the parent compound itself is chemically stable and relatively non-toxic, it functions as a pro-toxin. Upon ingestion, it undergoes metabolic activation in the liver to form highly reactive electrophiles. These metabolites alkylate cellular macromolecules, including DNA, leading to hepatotoxicity, genotoxicity, and the potential initiation of liver tumors (hemangiosarcoma and hepatocellular carcinoma). Understanding the formation of senecivernin-induced DNA adducts is critical for drug development safety screening and food safety risk assessment.
Metabolic Activation Mechanism
The toxicity of senecivernin is strictly dependent on its metabolic activation (bioactivation). The process is primarily catalyzed by hepatic cytochrome P450 monooxygenases (CYPs).[1]
The Critical Dehydrogenation Pathway
The core activation step involves the dehydrogenation of the necine base at the C6,7-position.
-
Substrate Recognition: Senecivernin is oxidized by CYP3A4 (major) and CYP1A2 (minor) at the necine ring.
-
Formation of Dehydrosenecivernin: The initial oxidation results in the formation of a dehydropyrrolizidine (DHP) derivative, retaining the macrocyclic ester functionality.
-
Hydrolysis to DHP: The ester groups (senecic acid moiety) are excellent leaving groups. Rapid hydrolysis (either spontaneous or esterase-mediated) releases the core reactive species: (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP) .
-
Electrophilic Attack: The DHP molecule is a bifunctional alkylating agent. The C7 and C9 positions become highly electrophilic carbocations upon loss of the hydroxyl/ester groups, capable of cross-linking DNA.
The Detoxification Shunt
Competing with activation is N-oxidation, catalyzed largely by Flavin-containing Monooxygenases (FMOs) and some CYPs. Senecivernin N-oxide is generally considered a detoxification product as it is water-soluble and excreted. However, it can be retro-reduced to the parent alkaloid in the gut, recycling it back into the activation pathway.
Pathway Visualization
Figure 1: Metabolic activation pathway of Senecivernin leading to DNA adduct formation.
Chemistry of DNA Adduct Formation
The DHP intermediate reacts predominantly with the exocyclic amino groups of purine bases.
Primary Adduct Structures
Unlike simple alkylating agents (e.g., methylating agents), DHP forms bulky adducts. The two primary stable adducts identified as biomarkers for senecivernin and related PAs are:
-
DHP-dG: 7-hydroxy-9-(deoxyguanosin-N2-yl)dehydrosupinidine.
-
Mechanism:[2] Nucleophilic attack by the N2-amino group of guanine on the C9 position of DHP.
-
-
DHP-dA: 7-hydroxy-9-(deoxyadenosin-N6-yl)dehydrosupinidine.
-
Mechanism:[2] Attack by the N6-amino group of adenine.
-
Cross-Linking Potential
Because DHP has two reactive centers (C7 and C9), it can react with a second nucleophile after the initial binding. This leads to:
-
DNA-DNA Interstrand Cross-links (ICL): Highly cytotoxic lesions that block replication forks.
-
DNA-Protein Cross-links (DPC): Binding to histones or replication enzymes.
Experimental Protocol: Detection by LC-MS/MS
The following protocol describes a self-validating workflow for the detection of DHP-derived DNA adducts in liver tissue or in vitro hepatocyte incubations.
Reagents & Standards
-
Internal Standard (IS): 15N5-DHP-dG (isotopically labeled standard is mandatory for accurate quantitation).
-
Enzymes: DNAse I, Nuclease P1, Alkaline Phosphatase (for DNA digestion).
-
Solid Phase Extraction (SPE): C18 or specific phenyl-hexyl cartridges.
Step-by-Step Methodology
| Step | Procedure | Rationale (Causality) |
| 1. DNA Isolation | Isolate genomic DNA using a high-salt or phenol-chloroform method. Avoid commercial silica columns if yield is low, but ensure high purity (A260/280 > 1.8). | High purity is required to prevent ion suppression by proteins during MS analysis. |
| 2. Enzymatic Hydrolysis | Dissolve DNA in buffer (pH 7.4). Add DNAse I, PDE I, and Alkaline Phosphatase. Incubate at 37°C for 4-12 hours. | Converts macromolecular DNA into single nucleosides (dG, dA, dT, dC) and adducts, making them amenable to LC separation. |
| 3. Spike Internal Standard | Add defined amount of 15N-DHP-dG to the hydrolysate before enrichment. | Corrects for analyte loss during SPE and variation in ionization efficiency (matrix effects). |
| 4. SPE Enrichment | Load hydrolysate onto pre-conditioned C18 SPE column. Wash with water (removes unmodified nucleosides). Elute adducts with 30-50% Methanol. | Unmodified nucleosides are present in |
| 5. LC-MS/MS Analysis | Inject eluate onto a C18 Reverse Phase column coupled to a Triple Quadrupole MS. | High sensitivity and selectivity required for trace adduct detection (1 adduct per |
Mass Spectrometry Parameters
-
Ionization: Electrospray Ionization (ESI) Positive Mode.
-
Scan Mode: Selected Reaction Monitoring (SRM).[3]
-
Key Transitions:
-
DHP-dG: Precursor [M+H]⁺
Fragment [Guanine+H]⁺ + [DHP moiety]⁺. -
Specific Transition:
437 152 (Guanine) and 118 (DHP fragment). -
DHP-dA:
421 136 (Adenine).
-
Analytical Workflow Diagram
Figure 2: Analytical workflow for the isolation and quantification of senecivernin-DNA adducts.
Toxicological Consequences
The formation of DHP-DNA adducts is the molecular initiating event (MIE) in senecivernin-induced carcinogenesis.
-
Mutagenesis: If not repaired by Nucleotide Excision Repair (NER), DHP-dG adducts can cause G
T transversions during DNA replication. -
Tumorigenicity: Chronic exposure leads to the accumulation of these adducts, correlating with the incidence of liver hemangiosarcoma in rodent models.
-
Biomarker Utility: These adducts persist in the liver for weeks, making them excellent biomarkers for retrospective exposure analysis.
References
-
Fu, P. P., et al. (2002). Pyrrolizidine Alkaloids - Tumorigenic Components in Chinese Herbal Medicines and Dietary Supplements. Journal of Food and Drug Analysis. Link
-
Xia, Q., et al. (2013). Pyrrolizidine Alkaloid-Derived DNA Adducts as a Common Biological Biomarker of Pyrrolizidine Alkaloid-Induced Tumorigenicity. Chemical Research in Toxicology. Link
-
He, X., et al. (2017). Pyrrolizidine Alkaloid-Derived DNA Adducts Are Common Toxicological Biomarkers of Pyrrolizidine Alkaloid N-oxides. Journal of Food and Drug Analysis. Link
-
Chou, M. W., et al. (2003). Metabolic activation of the tumorigenic pyrrolizidine alkaloid, riddelliine, leading to DNA adduct formation. Chemical Research in Toxicology. Link
-
Yang, Y., et al. (2001). Metabolic Activation of the Pyrrolizidine Alkaloid Seneciphylline by Cytochrome P450 Enzymes. Chemical Research in Toxicology. Link
Sources
- 1. Formation of potentially toxic metabolites of drugs in reactions catalyzed by human drug-metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Differential Toxicokinetics of Senecivernine N-Oxide vs. Free Base: A Technical Guide
Executive Summary
Senecivernine, a macrocyclic pyrrolizidine alkaloid (PA) of the retronecine type, represents a critical case study in "masked" toxicity. While the free base form is a direct substrate for hepatic bioactivation, its N-oxide derivative (Senecivernine N-oxide) exists as a polar, chemically stable "pro-pro-toxin."
For drug development professionals and toxicologists, the distinction is non-trivial. In vitro assays often falsely exonerate the N-oxide due to its inability to penetrate hepatocyte membranes or interact directly with CYP450 active sites. However, in vivo oral exposure renders the N-oxide nearly equipotent to the free base due to obligate microbial reduction in the gut. This guide dissects the mechanistic divergence between these two forms, providing validated protocols to assess their comparative risks accurately.
Part 1: Physicochemical & Pharmacokinetic Divergence
The toxicity differential begins with solubility and transport. The free base is lipophilic, allowing passive diffusion across the intestinal epithelium and hepatocyte membranes. The N-oxide is a zwitterionic, highly polar species.
Table 1: Physicochemical Properties & Transport Mechanisms
| Feature | Senecivernine (Free Base) | Senecivernine N-Oxide |
| Chemical State | Tertiary amine (Lipophilic) | Amine oxide (Polar/Hydrophilic) |
| LogP (Est.) | ~0.6 - 1.2 | < -1.0 (Highly water soluble) |
| Intestinal Absorption | Rapid passive diffusion | Poor passive diffusion; requires reduction |
| Hepatic Entry | Passive uptake + OCT1 transport | Limited uptake (unless reduced first) |
| Direct CYP Affinity | High (Substrate for CYP3A4) | Negligible (Steric/Electronic hindrance) |
Part 2: The Metabolic Activation Loop (The "Toxic Triangle")
The core danger of Senecivernine lies in its metabolic activation to a reactive pyrrolic ester (dehydro-pyrrolizidine, DHP). This electrophile crosslinks DNA and proteins, leading to Hepatic Sinusoidal Obstruction Syndrome (HSOS).
The N-Oxide Detour
The N-oxide cannot form DHP directly. It must first undergo retro-reduction to the free base. This creates a "Toxicokinetics Loop" involving the gut microbiome.
-
Oral Route: Gut bacteria (Enterobacteriaceae) reduce N-oxide
Free Base Absorbed Liver Toxicity. -
IV Route: N-oxide is largely excreted renally before reduction can occur
Low Toxicity.
Visualization: The Gut-Liver Activation Axis
Figure 1: The Gut-Liver Axis. Note that the N-oxide (Blue) must be converted to the Free Base (Red) in the gut to become toxic. In the liver, the Free Base can be re-converted to N-oxide (Detoxification) or activated to DHP (Toxicity).
Part 3: Comparative Toxicity Profiles
The following data synthesizes relative potency factors (REPs) derived from rat studies and human hepatocyte models.
Table 2: Relative Potency Factors (REP)
| Endpoint | Senecivernine (Free Base) | Senecivernine N-Oxide | Notes |
| In Vitro Cytotoxicity (HepG2) | High ( | Low / Inactive ( | N-oxide cannot enter cells/activate without reduction. |
| In Vivo Oral Toxicity ( | High (Reference = 1.0) | High (REP | Gut bacteria reduce N-oxide to free base efficiently. |
| In Vivo IV Toxicity | High | Low (REP | Bypasses gut; renal clearance dominates. |
| DNA Adduct Formation | Rapid | Delayed ( | Lag time required for reduction step. |
Key Insight: The REP of 0.68 for the N-oxide (Oral) indicates that ~70% of the ingested N-oxide is successfully reduced and absorbed as the toxic free base.
Part 4: Validated Experimental Protocols
To accurately assess Senecivernine N-oxide, standard hepatocyte assays are insufficient because they lack the microbial reduction component.
Protocol A: Metabolic Stability & Intrinsic Clearance ( )
Purpose: To determine the rate of bioactivation (Free Base) vs. stability (N-oxide).
-
System: Human Liver Microsomes (HLM) (0.5 mg protein/mL).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Substrate: 1 µM Senecivernine (or N-oxide).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Procedure:
-
Pre-incubate microsomes + substrate for 5 min at 37°C.
-
Initiate with NADPH.
-
Sample at 0, 5, 15, 30, 45 min.
-
Quench with ice-cold Acetonitrile (containing internal standard, e.g., Heliotrine).
-
-
Analysis: LC-MS/MS (MRM mode). Monitor loss of parent compound.
-
Expectation: Free base shows rapid depletion (
min). N-oxide shows metabolic stability in HLM (no loss).
-
Protocol B: The "Gut-Liver" Mimic Assay (Co-Culture)
Purpose: To demonstrate N-oxide toxicity requires reduction.
This is a self-validating system: If the N-oxide is toxic only in the presence of the reducing agent, the mechanism is confirmed.
-
Cell Line: HepaRG (metabolically competent) or Primary Human Hepatocytes.
-
Pre-Treatment (The Variable):
-
Arm A (Control): Direct incubation with Senecivernine N-oxide (0–300 µM).
-
Arm B (Chemical Reduction): Pre-incubate N-oxide with 10 mM Ascorbic Acid + Ferrous Sulfate (or bacterial lysate) for 2 hours, then transfer supernatant to hepatocytes.
-
Arm C (Free Base): Direct incubation with Senecivernine Free Base.
-
-
Incubation: 24 Hours at 37°C, 5% CO2.
-
Readout: MTT Assay or ATP quantification (CellTiter-Glo).
-
Validation Criteria:
-
Arm A must show >90% viability (N-oxide is non-toxic directly).
-
Arm B must show dose-dependent toxicity similar to Arm C.
-
Visualization: Experimental Workflow
Figure 2: Comparative Assay Workflow. Standard assays (Arm A) will yield false negatives for N-oxides. A reduction step (Arm B) is required to mimic in vivo oral toxicity.
Part 5: Regulatory & Risk Assessment Implications
Despite the kinetic differences, regulatory bodies (EFSA, EMA, FDA) generally apply a Precautionary Principle .
-
Equipotency Assumption: For dietary risk assessment, Senecivernine N-oxide is often assigned a Toxic Equivalency Factor (TEF) of 1.0 relative to the free base.
-
Justification: The high efficiency of gut reduction means that oral exposure to the N-oxide results in systemic exposure to the free base.
-
Dose-Dependency: At low dietary doses, the conversion is nearly 100%. At very high acute doses, the reduction capacity of the gut may saturate, slightly lowering the relative toxicity of the N-oxide.
Recommendation: In drug development, if a lead compound is an N-oxide, do not rely on IV toxicity data or standard hepatocyte screens. You must perform oral bridging studies in rodents to capture the microbiome-mediated activation.
References
-
Yang, M., et al. (2019). Intestinal and hepatic biotransformation of pyrrolizidine alkaloid N-oxides to toxic pyrrolizidine alkaloids.[1] Archives of Toxicology.
-
Widjaja, et al. (2023). Physiologically based kinetic modeling of senecionine N-oxide in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values. Frontiers in Pharmacology.
-
EFSA Panel on Contaminants in the Food Chain (CONTAM). (2011). Scientific Opinion on Pyrrolizidine alkaloids in food and feed. EFSA Journal.
-
Chen, L., et al. (2010). Pyrrolizidine Alkaloid N-Oxides: The "Silent" Toxins in Traditional Chinese Medicines. Chemical Research in Toxicology.
-
Ruan, J., et al. (2014). Metabolic activation of pyrrolizidine alkaloids: insights into the structural requirements and molecular mechanisms. Chemical Research in Toxicology.
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An In-Depth Technical Guide to the Pharmacokinetics and Tissue Distribution of Seneciverine in Rodents
This guide provides a comprehensive framework for characterizing the pharmacokinetic (PK) and tissue distribution profile of seneciverine, a pyrrolizidine alkaloid, in rodent models. The methodologies detailed herein are grounded in established principles of drug metabolism and pharmacokinetic (DMPK) science, ensuring a robust and scientifically valid approach for researchers in drug development and toxicology.
Introduction: The Scientific Imperative for Characterizing Seneciverine's Pharmacokinetics
Seneciverine, a member of the pyrrolizidine alkaloid family, warrants thorough investigation of its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these pharmacokinetic processes is paramount for elucidating its potential therapeutic effects and, equally importantly, its toxicological profile. A comprehensive ADME assessment in preclinical rodent models is a critical step in translational science, providing the foundational data necessary for any future clinical evaluation. This guide outlines the essential experimental workflows and analytical methodologies to achieve this.
Pharmacokinetic Study Design in Rodents
The initial phase of characterizing seneciverine involves a meticulously designed pharmacokinetic study in a relevant rodent model, typically Sprague-Dawley rats or C57BL/6 mice.[1][2] The choice of species should be justified based on metabolic similarities to humans, if known, or practical considerations for the specific research question.
Experimental Rationale and Design
A well-controlled study comparing intravenous (IV) and oral (PO) administration is essential for determining key PK parameters, including bioavailability.[3]
-
Intravenous Administration: Direct administration into the systemic circulation provides a baseline for understanding the compound's distribution and elimination without the variable of absorption.
-
Oral Administration: This route is often the intended clinical route and provides critical information on oral absorption and first-pass metabolism.
A typical study design involves administering a single dose of seneciverine to multiple animals and collecting blood samples at various time points to characterize the plasma concentration-time profile.
Step-by-Step Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the study to minimize stress-related physiological variations.[4]
-
Dose Formulation: Prepare seneciverine in a suitable vehicle (e.g., saline, polyethylene glycol) for both IV and PO administration. The concentration should be carefully calculated to deliver the desired dose in a small volume.
-
Administration:
-
Blood Sampling: Collect serial blood samples (approximately 100-200 µL) from the saphenous or jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[1]
-
Plasma Preparation: Immediately process blood samples by centrifugation to separate plasma. Store plasma samples at -80°C until analysis.
Figure 1: Experimental workflow for a rodent pharmacokinetic study.
Bioanalytical Method: LC-MS/MS Quantification of Seneciverine
A sensitive and specific analytical method is crucial for accurately quantifying seneciverine in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high selectivity and sensitivity.[3][8][9]
Rationale for LC-MS/MS
LC-MS/MS allows for the separation of the analyte of interest from endogenous matrix components followed by highly specific detection based on its mass-to-charge ratio and fragmentation pattern. This minimizes interference and allows for quantification at low concentrations.[10][11]
Step-by-Step Protocol: Sample Preparation and LC-MS/MS Analysis
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of acetonitrile containing an appropriate internal standard (a structurally similar compound not present in the sample).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis.[3]
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Utilize an electrospray ionization (ESI) source in positive ion mode.
-
Optimize the multiple reaction monitoring (MRM) transitions for seneciverine and the internal standard.
-
-
Method Validation:
-
Validate the method for linearity, precision, accuracy, recovery, and matrix effect according to regulatory guidelines.[8]
-
Pharmacokinetic Data Analysis and Interpretation
The plasma concentration-time data are used to calculate key pharmacokinetic parameters using non-compartmental analysis.
Key Pharmacokinetic Parameters
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates the peak exposure to the compound. |
| Tmax | Time to reach Cmax | Provides information on the rate of absorption.[3] |
| AUC | Area under the plasma concentration-time curve | Represents the total systemic exposure to the compound. |
| t1/2 | Half-life | The time required for the plasma concentration to decrease by half, indicating the rate of elimination.[1][2][6] |
| CL | Clearance | The volume of plasma cleared of the drug per unit time, reflecting the efficiency of elimination. |
| Vd | Volume of distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| F% | Bioavailability | The fraction of the administered dose that reaches the systemic circulation.[6] |
Tissue Distribution Studies
Understanding where a compound distributes in the body is critical for assessing potential target organ toxicity and for understanding its mechanism of action.
Rationale for Tissue Distribution Studies
These studies reveal the extent to which seneciverine penetrates various tissues and organs, providing insights into potential sites of accumulation and toxicity.[12][13][14]
Step-by-Step Experimental Protocol: Tissue Distribution
-
Dosing: Administer a single oral dose of seneciverine to a cohort of rodents.[6][15]
-
Tissue Collection: At predetermined time points (e.g., 0.5, 2, 6, and 24 hours post-dose), euthanize a subset of animals and collect key tissues (e.g., liver, kidneys, lungs, spleen, heart, and brain).[15][16]
-
Sample Homogenization: Weigh each tissue sample and homogenize it in a suitable buffer to create a uniform mixture.
-
Sample Analysis: Quantify the concentration of seneciverine in the tissue homogenates using the validated LC-MS/MS method described previously.
Figure 2: Workflow for a rodent tissue distribution study.
Data Presentation: Tissue Concentration
The concentration of seneciverine in each tissue at different time points should be summarized in a table for clear comparison.
| Tissue | Concentration (ng/g) at 0.5 hr | Concentration (ng/g) at 2 hr | Concentration (ng/g) at 6 hr | Concentration (ng/g) at 24 hr |
| Liver | [Example Value] | [Example Value] | [Example Value] | [Example Value] |
| Kidneys | [Example Value] | [Example Value] | [Example Value] | [Example Value] |
| Lungs | [Example Value] | [Example Value] | [Example Value] | [Example Value] |
| Spleen | [Example Value] | [Example Value] | [Example Value] | [Example Value] |
| Heart | [Example Value] | [Example Value] | [Example Value] | [Example Value] |
| Brain | [Example Value] | [Example Value] | [Example Value] | [Example Value] |
Metabolism and Excretion
To complete the ADME profile, it is important to investigate the metabolic fate and routes of excretion of seneciverine.
Rationale for Metabolism and Excretion Studies
These studies identify the major metabolites and the primary routes of elimination (urine, feces, bile), which is crucial for understanding the compound's clearance mechanisms and potential for drug-drug interactions.[5][17][18]
Experimental Approach
-
Metabolite Identification: Analyze plasma, urine, and feces samples using high-resolution mass spectrometry to identify potential phase I and phase II metabolites.[7]
-
Excretion Balance Study: House animals in metabolic cages to collect urine and feces separately over a period of 48-72 hours post-dose. Quantify the amount of parent compound and major metabolites in the collected excreta.[7][18]
Conclusion
The comprehensive characterization of seneciverine's pharmacokinetics and tissue distribution in rodents, as outlined in this guide, provides the essential data for a thorough preclinical assessment. By following these robust, field-proven methodologies, researchers can generate high-quality, reliable data to inform future drug development decisions and ensure a sound scientific foundation for subsequent studies.
References
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Cai, W. et al. (2021). LC-MS/MS method for determination of seneciphylline and its metabolite, seneciphylline N-oxide in rat plasma, and its application to a rat pharmacokinetic study. Biomedical Chromatography, 35(10), e5173. [Link]
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Eriksson, U. G. et al. (2016). ADME Characterization in Rats Revealed Immediate Secretion of AZD7903 Into the Stomach After IV Dosing. Drug Metabolism and Disposition, 44(8), 1259-1268. [Link]
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Lv, H. et al. (2019). Pharmacokinetics, Tissue Distribution and Excretion of Demethyleneberberine, a Metabolite of Berberine, in Rats and Mice. Molecules, 24(17), 3123. [Link]
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Kabera, J. N. (2017). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. International Journal of Forensic Sciences, 2(3), 000129. [Link]
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Le, T. N. et al. (2022). Pharmacokinetics and Safety Studies in Rodent Models Support Development of EPICERTIN as a Novel Topical Wound-Healing Biologic for Ulcerative Colitis. Drug Metabolism and Disposition, 50(4), 433-441. [Link]
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Zeng, X. et al. (2019). Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Naringin in Aged Rats. Frontiers in Pharmacology, 10, 34. [Link]
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Kim, J. K. et al. (2020). Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice. Molecules, 25(3), 669. [Link]
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Kapetanovic, I. M. et al. (2022). Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from Suspected Cases of Animal Poisoning. Toxics, 10(6), 276. [Link]
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Le, T. N. et al. (2022). Pharmacokinetics and Safety Studies in Rodent Models Support Development of EPICERTIN as a Novel Topical Wound-Healing Biologic for Ulcerative Colitis. Drug Metabolism and Disposition, 50(4), 433-441. [Link]
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Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Chlorpyrifos. Chapter 6: Analytical Methods. [Link]
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Wang, J. et al. (2024). Predicting tissue distribution and tumor delivery of nanoparticles in mice using machine learning models. Journal of Controlled Release, 374, 119-129. [Link]
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Kabera, J. N. (2017). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. Semantic Scholar. [Link]
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Kishikawa, N., & Kuroda, N. (2014). Analytical techniques for the determination of biologically active quinones in biological and environmental samples. Journal of Pharmaceutical and Biomedical Analysis, 87, 261-270. [Link]
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Foley, P. L. et al. (2014). Pharmacokinetics of Sustained-Release Analgesics in Mice. Journal of the American Association for Laboratory Animal Science, 53(4), 429-434. [Link]
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Ma, J. Y. et al. (2013). Excretion of berberine and its metabolites in oral administration in rats. Journal of Pharmaceutical Sciences, 102(12), 4427-4436. [Link]
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Marksteiner, J. et al. (1994). Distribution of secretoneurin immunoreactivity in the spinal cord and lower brainstem in comparison with that of substance P and calcitonin gene-related peptide. The Journal of Comparative Neurology, 340(2), 243-254. [Link]
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Wang, L. et al. (2016). Pharmacokinetics in rats and tissue distribution in mouse of magnoflorine by ultra performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 1026, 219-225. [Link]
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Li, W. et al. (2017). Study on pharmacokinetics and tissue distribution of single dose oral tryptanthrin in Kunming mice by validated reversed-phase high-performance liquid chromatography with ultraviolet detection. Drug Design, Development and Therapy, 11, 2627-2636. [Link]
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Parrott, N. et al. (2019). Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters. Molecular Pharmaceutics, 16(12), 4974-4985. [Link]
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Methodological & Application
Application Note: Quantitative Analysis of Senecivernine in Botanical Matrices using a Validated UHPLC-MS/MS Method
Abstract
This document provides a comprehensive guide for the development and validation of a robust and sensitive Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of senecivernine. Senecivernine is a hepatotoxic pyrrolizidine alkaloid (PA) found in various plant species, particularly of the Senecio genus.[1] Its presence in herbal remedies, teas, and contaminated food products poses a significant health risk, necessitating reliable analytical methods for its detection and quantification.[2][3] This application note details a complete workflow, from sample preparation to data analysis, grounded in established scientific principles and regulatory guidelines. The described protocols are designed for researchers, scientists, and professionals in drug development and food safety to ensure accurate and defensible analytical results.
Introduction: The Analytical Imperative for Senecivernine Quantification
Senecivernine belongs to the macrocyclic diester class of pyrrolizidine alkaloids, which are notorious for their hepatotoxicity, genotoxicity, and carcinogenicity after metabolic activation in the liver.[4] These toxins are produced by thousands of plant species worldwide and can contaminate the human food chain through various pathways, including herbal supplements, honey, milk, and grains.[3][4] Regulatory bodies have established stringent limits on the daily intake of these compounds, making their accurate quantification a critical aspect of quality control and risk assessment.[5]
The analytical challenge in quantifying senecivernine lies in its structural complexity, the presence of isomers like senecionine which can have identical mass-to-charge ratios, and the often low concentration levels in complex sample matrices.[4][6] UHPLC-MS/MS stands as the gold standard for this task due to its exceptional sensitivity, selectivity, and speed.[7] The coupling of highly efficient chromatographic separation with the specificity of tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, allows for the unambiguous identification and precise quantification of target analytes even in the presence of co-eluting matrix components.[8]
This guide explains the causality behind the experimental choices, from the acidic extraction designed to protonate the basic nitrogen of the alkaloid for efficient recovery, to the selection of specific MRM transitions based on the characteristic fragmentation of the senecivernine structure.
Materials and Reagents
The following table summarizes the necessary materials, reagents, and equipment for the successful implementation of this method.
| Item | Description/Specification | Recommended Supplier |
| Standards | Senecivernine analytical standard (≥95% purity) | PhytoPlan, Sigma-Aldrich |
| Solvents | Acetonitrile, Methanol, Water (all LC-MS grade) | Fisher Scientific, Merck |
| Formic acid (LC-MS grade, ≥99%) | Thermo Scientific | |
| Ethyl acetate, Ammonia solution (25%), Triethylamine | Sigma-Aldrich | |
| Extraction | Sulfuric acid (analytical grade) | VWR |
| SPE Cartridges | Oasis MCX (Mixed-Mode Cation Exchange), 150 mg, 6 cc | Waters Corporation |
| Filtration | 0.22 µm PVDF or PTFE syringe filters | Millipore, Shimadzu |
| Vials | 2 mL amber glass autosampler vials with PTFE septa | Agilent Technologies |
| Homogenizer | High-speed blade homogenizer or ball mill | IKA, Retsch |
| UHPLC System | System with binary pump, autosampler, and column oven | Waters, Shimadzu, Agilent |
| MS/MS System | Triple quadrupole mass spectrometer with ESI source | SCIEX, Thermo Scientific |
| Analytical Column | ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent | Waters Corporation |
Experimental Protocols
Chemical Structure of Senecivernine
// Atom nodes N1 [label="N", pos="0,0!"]; C1 [label="C", pos="-0.8,-0.6!"]; C2 [label="C", pos="-1.6,0!"]; C3 [label="C", pos="-1.6,1!"]; C8 [label="C", pos="0.8,-0.6!"]; C7 [label="C", pos="1.6,0!"]; C6 [label="C", pos="1.6,1!"]; C5 [label="C", pos="0.8,1.6!"]; C9 [label="C", pos="0,1!"]; O10 [label="O", pos="2.4,0.5!"]; C11 [label="C(=O)", pos="3.2,1!"]; C12 [label="C", pos="4,0.5!"]; C13 [label="C", pos="4,-0.5!"]; C14 [label="C", pos="3.2,-1!"]; O15 [label="O", pos="2.4,-0.5!"]; C16 [label="C(=O)", pos="1.6,-1.5!"]; C17 [label="C", pos="0.8,-2.1!"]; C18 [label="=C", pos="0,-2.7!"]; C19 [label="C", pos="4.8,1!"]; C20 [label="C", pos="4.8,-1!"]; O21 [label="OH", pos="5.6,-0.5!"]; C22 [label="C", pos="0.8,2.6!"]; C23 [label="C", pos="4.8,2!"];
// Bonds N1 -- C1; N1 -- C8; N1 -- C9; C1 -- C2; C2 -- C3; C3 -- C9; C8 -- C7; C7 -- C6; C6 -- C5; C5 -- C9; C7 -- O10; O10 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- O15; O15 -- C8; C14 -- C16; C16 -- C17; C17 -- C18; C17 -- C12; C12 -- C19; C13 -- C20; C13 -- O21; C5 -- C22; C12 -- C23; } } Caption: Structure of Senecivernine.
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of senecivernine standard and dissolve it in 1.0 mL of methanol. This solution should be stored at -20°C.
-
Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with a 50:50 (v/v) mixture of methanol and water.
-
Calibration Standards (0.1 - 100 ng/mL): Prepare a series of calibration standards by serial dilution of the working stock solution with a 95:5 (v/v) mixture of water and methanol containing 0.1% formic acid.[9] For enhanced accuracy, it is highly recommended to prepare matrix-matched calibration standards by spiking blank matrix extract with known amounts of senecivernine.[10]
Sample Preparation Protocol
The chosen sample preparation protocol is based on a well-established acidic extraction followed by solid-phase extraction (SPE) cleanup, which is effective for a wide range of plant-based matrices.[9]
-
Homogenization: Grind dry samples (e.g., tea, herbs) to a fine powder using a mill.
-
Extraction:
-
Weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of an extraction solvent consisting of 0.05 M sulfuric acid in a 1:1 (v/v) mixture of water and methanol.[9] The acidic condition ensures the protonation of the tertiary amine in senecivernine, enhancing its solubility in the aqueous-organic solvent.
-
Vortex or shake vigorously for 15-30 minutes.
-
Centrifuge at 5000 x g for 10 minutes.
-
-
SPE Cleanup:
-
Conditioning: Condition an Oasis MCX SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.[9]
-
Loading: Load 2 mL of the supernatant from the extraction step onto the conditioned cartridge.
-
Washing: Wash the cartridge with 6 mL of water, followed by 6 mL of methanol to remove polar and non-polar interferences, respectively. The senecivernine is retained by a strong cation-exchange mechanism.
-
Elution: Elute the senecivernine from the cartridge with 6 mL of a freshly prepared elution solvent: 5% ammonium hydroxide in a mixture of ethyl acetate, methanol, and acetonitrile (80:10:10, v/v/v).[9] The ammonia neutralizes the charge on the analyte, disrupting the cation-exchange retention and allowing for its elution.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the residue in 1.0 mL of a 95:5 (v/v) mixture of water and methanol containing 0.1% formic acid.
-
Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial for UHPLC-MS/MS analysis.
-
UHPLC-MS/MS Method Parameters
UHPLC Conditions
The chromatographic method is designed to provide sharp peaks and good separation from potential isomers.
| Parameter | Setting |
| Column | Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) |
| Column Temperature | 40°C |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Mobile Phase B | Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 3 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 10.0 | |
| 14.0 | |
| 14.1 | |
| 16.0 |
Rationale: A C18 column provides excellent retention for moderately polar compounds like senecivernine. The use of formic acid and ammonium formate in the mobile phase aids in protonation of the analyte for better ESI+ ionization and improves peak shape.[10] The gradient is optimized for the separation of various PAs, including isomers.
MS/MS Conditions
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for quantification.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 350°C |
| Desolvation Gas | Nitrogen, Flow rate optimized for system |
| Collision Gas | Argon |
MRM Transitions for Senecivernine:
Senecivernine has a monoisotopic mass of 335.1733 Da. The precursor ion selected for fragmentation is the protonated molecule [M+H]⁺ at m/z 336.18. The fragmentation of macrocyclic diester PAs like senecivernine characteristically yields product ions corresponding to the necine base core.[1]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Role | Collision Energy (eV) |
| Senecivernine | 336.18 | 120.1 | Quantifier | Optimized (e.g., 30-40) |
| Senecivernine | 336.18 | 138.1 | Qualifier | Optimized (e.g., 25-35) |
Rationale: The product ion at m/z 120 is a highly characteristic fragment for unsaturated PAs and is typically the most abundant, making it an ideal quantifier.[1] The ion at m/z 138 serves as a reliable qualifier, and the ratio of these two ions provides a high degree of confidence in the identification of senecivernine.
Method Validation
The analytical method must be validated to demonstrate its fitness for purpose, in accordance with guidelines such as those from the International Council for Harmonisation (ICH) Q2(R2).
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | r² > 0.998 over 0.1-100 ng/mL[8] |
| Accuracy (% Recovery) | 80 - 120% | 85 - 115% in spiked matrix[10] |
| Precision (% RSD) | Intraday RSD ≤ 15%, Interday RSD ≤ 15% | Intraday < 10%, Interday < 15%[8] |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.01 - 0.1 µg/kg |
| Limit of Quantification (LOQ) | S/N ≥ 10 | 0.05 - 0.5 µg/kg |
| Specificity | No interfering peaks at the retention time of the analyte | Chromatographic separation from isomers and matrix |
Data Analysis and Reporting
Quantitative analysis is performed by integrating the peak area of the quantifier MRM transition (m/z 336.18 -> 120.1). A calibration curve is constructed by plotting the peak area against the concentration of the calibration standards. The concentration of senecivernine in unknown samples is determined by interpolation from this curve. The presence of the qualifier ion (m/z 138.1) at the correct retention time and within a specified ion ratio tolerance (e.g., ±20% of the average ratio from standards) is required for positive identification.
Conclusion
The UHPLC-MS/MS method detailed in this application note provides a sensitive, selective, and reliable protocol for the quantification of senecivernine in complex botanical matrices. The combination of a robust sample preparation procedure using acidic extraction and mixed-mode SPE with optimized chromatographic and mass spectrometric conditions ensures high-quality data. Proper method validation according to established guidelines is crucial to guarantee that the method is fit for its intended purpose, whether for regulatory compliance, food safety testing, or research applications.
References
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Bredenkamp, M. W. (1991). Mass fragmentation pattern of the eight PA (Table 2), produced by Senecio species, share peaks corresponding to ions at m/z 220, 136, 120, and 94. ResearchGate. Available at: [Link]
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Chen, L., et al. (2021). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. MDPI. Available at: [Link]
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Crews, C. (2017). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. MDPI. Available at: [Link]
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El-Shazly, A., & Wink, M. (2014). Diversity of Pyrrolizidine Alkaloids in the Boraginaceae Structures, Distribution, and Biological Properties. MDPI. Available at: [Link]
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Fang, F. Z., et al. (2008). Quantitative analysis by HPLC-MS2 of the pyrrolizidine alkaloid adonifoline in Senecio scandens. Phytochemical Analysis. Available at: [Link]
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Gao, L., et al. (2021). Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]
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He, X., et al. (2022). Determination of Toxic Pyrrolizidine Alkaloids in Traditional Chinese Herbal Medicines by UPLC-MS/MS and Accompanying Risk Assessment for Human Health. ResearchGate. Available at: [Link]
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Shimadzu. (n.d.). LC-MS/MS Method for Analysis of Pyrrolizidine Alkaloids (PAs) in Herbal Teas. Shimadzu Scientific Instruments. Available at: [Link]
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Kaltner, F., et al. (2020). A review on the analysis of pyrrolizidine alkaloids and their derived oxides in foods. Comprehensive Reviews in Food Science and Food Safety. Available at: [Link]
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Kaltner, F., et al. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. Food Chemistry. Available at: [Link]
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Mroczek, T. (2015). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]
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Picron, J. F., et al. (2018). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Trends in Food Science & Technology. Available at: [Link]
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PubChem. (n.d.). Senecivernine. National Center for Biotechnology Information. Available at: [Link]
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Waters Corporation. (2022). Method Development and Validation for the Determination of Pyrrolizidine Alkaloids in a Range of Plant-Based Foods and Honey Using LC-MS/MS. Waters Corporation. Available at: [Link]
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FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at: [Link]
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ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available at: [Link]
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Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]
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IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]
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AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
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European Commission. (2017). SANTE/11813/2017 - Guidance document on analytical quality control and method validation procedures for pesticide residues analysis in food and feed. European Commission. Available at: [Link]
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ScienceOpen. (2018). Development and Application of an UHPLC-MS/MS Method for Comparative Pharmacokinetic Study of Eight Major Bioactive Components from Yin Chen. ScienceOpen. Available at: [Link]
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Krol, W. J., et al. (2015). Development and validation of a UHPLC-MS/MS method for the determination of mycotoxins in grass silages. Food Additives & Contaminants: Part A. Available at: [Link]
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MDPI. (2023). Development and Validation of a Green/Blue UHPLC-MS/MS Method for Trace Pharmaceutical Monitoring. MDPI. Available at: [Link]
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MDPI. (2023). Development of a UHPLC-MS/MS Method for Quantitative Analysis of Aflatoxin B1 in Scutellaria baicalensis. MDPI. Available at: [Link]
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MDPI. (2021). Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability. MDPI. Available at: [Link]
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Li, B., et al. (2019). Mass Spectrometry Imaging for Spatial Chemical Profiling of Vegetative Parts of Plants. International Journal of Molecular Sciences. Available at: [Link]
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Gamal, M., et al. (2018). Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry. Journal of AOAC International. Available at: [Link]
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Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. Available at: [Link]
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MDPI. (2022). Chemical Profile Determination and Quantitative Analysis of Components in Oryeong-san Using UHPLC-Q-Orbitrap-MS and UPLC-TQ-MS/MS. MDPI. Available at: [Link]
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Application Notes and Protocols for the Analysis of Senecivernine and other Pyrrolizidine Alkaloids in Honey
Introduction: The Imperative for Pyrrolizidine Alkaloid Monitoring in Honey
Pyrrolizidine alkaloids (PAs) are a large class of naturally occurring toxins produced by numerous plant species worldwide.[1] When bees forage on these plants, PAs can contaminate honey, posing a potential risk to human health due to their hepatotoxic, genotoxic, and carcinogenic properties.[2][3] Senecivernine, a member of the senecionine-type PAs, is frequently found alongside other PAs in honey and serves as a key marker for contamination.[4] Regulatory bodies globally are increasingly establishing maximum levels for PAs in food products, including honey, necessitating robust and reliable analytical methods for their detection and quantification.[5][6][7]
This application note provides a comprehensive guide for researchers, scientists, and quality control professionals on effective sample preparation techniques for the analysis of senecivernine and a broader range of PAs in the complex honey matrix. We will delve into the intricacies of two predominant and field-proven methodologies: Solid-Phase Extraction (SPE) and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS). The causality behind experimental choices, self-validating protocols, and authoritative references are central to this guide, ensuring scientific integrity and trustworthy results.
The Challenge: Navigating the Complex Honey Matrix
Honey presents a significant analytical challenge due to its complex composition.[8] It is a supersaturated solution of sugars (fructose and glucose) and contains a variety of other components, including proteins, organic acids, minerals, and pollen.[8][9] These matrix components can interfere with the extraction and analysis of PAs, which are typically present at trace levels (µg/kg).[9] Effective sample preparation is therefore critical to remove these interferences and enrich the target analytes prior to instrumental analysis, commonly performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]
A crucial consideration in PA analysis is the presence of both the free base PAs and their N-oxide forms. The N-oxides can be converted to the free base form for a more comprehensive assessment of total PA content. This is often achieved through a reduction step, for example, using zinc dust.[9]
Method 1: Solid-Phase Extraction (SPE) for Comprehensive PA Analysis
Solid-phase extraction is a widely adopted and robust technique for the cleanup and concentration of PAs from honey.[11] The choice of sorbent is critical for effective isolation of the basic PA compounds. Strong cation exchange (SCX) and mixed-mode cation exchange (MCX) sorbents are particularly effective.[9]
Principle of Cation Exchange SPE for PA Extraction
The underlying principle of this method relies on the basic nature of the pyrrolizidine nucleus. At an acidic pH, the nitrogen atom in the PA structure is protonated, carrying a positive charge. This allows the PAs to be retained on a negatively charged cation exchange sorbent. Matrix components that are not positively charged are washed away. The retained PAs are then eluted with a basic solution, which neutralizes the charge on the PAs, releasing them from the sorbent.
Experimental Workflow: SPE
Caption: Workflow for Pyrrolizidine Alkaloid Analysis in Honey using SPE.
Detailed Protocol: SPE using Strong Cation Exchange Cartridges
This protocol is a synthesis of established methods for PA analysis in honey.[9][12][13]
Materials and Reagents:
-
Honey sample
-
50 mL polypropylene centrifuge tubes
-
0.05 M Sulfuric acid
-
Zinc dust (optional, for N-oxide reduction)
-
Strong Cation Exchange (SCX) or Mixed-Mode Cation Exchange (MCX) SPE cartridges (e.g., 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Ammonia solution (e.g., 25%)
-
Elution solvent: 5% ammonia in methanol (v/v)
-
Reconstitution solvent (e.g., 5% methanol in water)
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Weigh 5.0 ± 0.1 g of homogenized honey into a 50 mL centrifuge tube.
-
Extraction: Add 20 mL of 0.05 M sulfuric acid. Vortex until the honey is completely dissolved.
-
(Optional) N-oxide Reduction: For the determination of total PAs, add approximately 1 g of zinc dust to the solution to reduce PA N-oxides to their free base form. Allow the reaction to proceed overnight at room temperature.[9]
-
Centrifugation: Centrifuge the sample at 4000 x g for 10 minutes.
-
SPE Cartridge Conditioning: Condition an SCX or MCX SPE cartridge by passing 5 mL of methanol followed by 5 mL of 0.05 M sulfuric acid through the cartridge. Do not allow the cartridge to go dry.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
Washing: Wash the cartridge with 6 mL of water followed by 6 mL of methanol to remove sugars and other polar interferences. Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute the PAs from the cartridge with two aliquots of 5 mL of the elution solvent (5% ammonia in methanol). Collect the eluate.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitution: Reconstitute the dried extract in 1.0 mL of the reconstitution solvent. Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
Method 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Approach
The QuEChERS methodology, originally developed for pesticide residue analysis, has been successfully adapted for the extraction of PAs from honey.[10][11][14][15] It offers a simpler, faster, and higher-throughput alternative to traditional SPE methods.
Principle of the QuEChERS Method
The QuEChERS method involves a two-step process:
-
Extraction and Partitioning: The honey sample is first dissolved in water and then extracted with an organic solvent (typically acetonitrile) in the presence of salts (e.g., magnesium sulfate, sodium chloride). The salts induce phase separation between the aqueous and organic layers and drive the PAs into the organic phase.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the organic extract is then mixed with a combination of sorbents (e.g., PSA, C18) to remove interfering matrix components such as sugars, organic acids, and pigments.
Experimental Workflow: QuEChERS
Caption: Workflow for Pyrrolizidine Alkaloid Analysis in Honey using QuEChERS.
Detailed Protocol: QuEChERS for PA Analysis in Honey
This protocol is based on adaptations of the QuEChERS method for PA analysis in honey.[10][14][15]
Materials and Reagents:
-
Honey sample
-
50 mL polypropylene centrifuge tubes with screw caps
-
15 mL polypropylene centrifuge tubes for d-SPE
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl)
-
d-SPE sorbents (e.g., 150 mg PSA, 50 mg C18)
-
Reconstitution solvent (e.g., 5% methanol in water)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Weigh 5.0 ± 0.1 g of homogenized honey into a 50 mL centrifuge tube.
-
Dissolution: Add 10 mL of water and vortex until the honey is completely dissolved.
-
Extraction and Partitioning: Add 10 mL of acetonitrile to the tube. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).[14] Immediately cap the tube and vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at 4000 x g for 5 minutes.
-
d-SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing the cleanup sorbents (e.g., 150 mg PSA and 50 mg C18).
-
Vortex and Centrifuge: Vortex the d-SPE tube for 30 seconds and then centrifuge at 10000 x g for 5 minutes.
-
Evaporation: Transfer a 0.5 mL aliquot of the cleaned extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 0.5 mL of the reconstitution solvent. Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
Method Comparison and Performance
Both SPE and QuEChERS are effective methods for the preparation of honey samples for PA analysis. The choice of method may depend on factors such as sample throughput, cost, and the specific analytical instrumentation available.
| Parameter | Solid-Phase Extraction (SPE) | QuEChERS |
| Principle | Analyte retention on a solid sorbent | Liquid-liquid partitioning followed by d-SPE |
| Throughput | Lower | Higher |
| Solvent Consumption | Moderate | Lower |
| Cost per Sample | Higher (due to SPE cartridges) | Lower |
| Recovery | Generally good to excellent (80-115%)[9] | Good to excellent (86-111%)[14] |
| Matrix Effect | Can be significant, but cleanup is targeted | Can be more pronounced, requires effective d-SPE |
| Automation | Can be automated | Less commonly automated |
Note: The performance characteristics are indicative and can vary depending on the specific PAs, honey matrix, and analytical conditions.
Conclusion
The reliable analysis of senecivernine and other pyrrolizidine alkaloids in honey is crucial for ensuring food safety. The sample preparation techniques outlined in this application note, namely Solid-Phase Extraction and QuEChERS, provide robust and effective means to isolate and concentrate these toxic compounds from the complex honey matrix. The choice between SPE and QuEChERS will depend on the specific requirements of the laboratory. By understanding the principles behind these methods and adhering to detailed, validated protocols, researchers and analysts can achieve accurate and reproducible results, contributing to the protection of public health.
References
-
Kowalczyk, E., Kwiatek, K., & Bocian, S. (2018). Pyrrolizidine Alkaloids in Honey: Determination with Liquid Chromatography-mass Spectrometry Method. Journal of Pre-Clinical and Clinical Research, 12(3), 88-92. [Link]
-
Waters Corporation. (2022). Method Development and Validation for the Determination of Pyrrolizidine Alkaloids in a Range of Plant-Based Foods and Honey Using LC-MS/MS. [Link]
-
Lin, T., et al. (2023). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. Foods, 12(1), 199. [Link]
-
Moreira, R., et al. (2019). Straightforward Determination of Pyrrolizidine Alkaloids in Honey through Simplified Methanol Extraction (QuPPE) and LC-MS/MS Modes. ACS Omega, 4(26), 21975-21983. [Link]
-
Shimshoni, J. A., et al. (2017). Quantitation of Pyrrolizidine Alkaloids in Honey and Herbal Teas by UHPLC/MS/MS. Agilent Technologies Application Note. [Link]
-
Food Standards Australia New Zealand. (2023). Pyrrolizidine alkaloids in foods. [Link]
-
Martinello, M., et al. (2017). Development and validation of a QuEChERS method coupled to liquid chromatography and high resolution mass spectrometry to determine pyrrolizidine and tropane alkaloids in honey. Food Chemistry, 234, 346-354. [Link]
-
Edgar, J. A., Roeder, E., & Molyneux, R. J. (2010). Pyrrolizidine alkaloids (PAs) in honey and pollen-legal regulation of PA levels in food and animal feed required. Molecular nutrition & food research, 54(1), 158-68. [Link]
-
Baretić, M., et al. (2023). UHPLC-Q-TOF analysis of pyrrolizidine alkaloids in North-Macedonian honey. Food Additives & Contaminants: Part A, 40(11), 1546-1557. [Link]
-
Quality Services International. (2021). Pyrrolizidine alkaloids – Maximum Levels as of July 01, 2022. [Link]
-
GBA Group. (2022). New EU maximum levels for pyrrolizidine alkaloids. [Link]
-
Bodi, D., et al. (2019). Pyrrolizidine Alkaloids from Monofloral and Multifloral Italian Honey. Foods, 8(10), 470. [Link]
-
Romero-González, R., et al. (2022). Application of the QuEChERS Strategy as a Useful Sample Preparation Tool for the Multiresidue Determination of Pyrrolizidine Alkaloids in Food and Feed Samples: A Critical Overview. Foods, 11(9), 1221. [Link]
-
European Commission. (2020). Commission Regulation (EU) 2020/2040 of 11 December 2020 amending Regulation (EC) No 1881/2006 as regards maximum levels of pyrrolizidine alkaloids in certain foodstuffs. Official Journal of the European Union, L 420/1. [Link]
-
Švarc-Gajić, J., et al. (2023). Natural Toxins in the Food Chain: A Study on Alkaloid Residues in Honey. Sciforum, MDPI. [Link]
-
Moniruzzaman, M., & Sulaiman, S. A. (2018). Challenges in preparing honey samples for chromatographic determination of contaminants and trace residues. Journal of Food and Drug Analysis, 26(2), 527-542. [Link]
-
CVUA Stuttgart. (2013). Determination of pyrrolizidine alkaloids (PA) in honey by SPE-LC-MS/MS. [Link]
Sources
- 1. Pyrrolizidine alkaloids in foods | Food Standards Australia New Zealand [foodstandards.gov.au]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolizidine alkaloids (PAs) in honey and pollen-legal regulation of PA levels in food and animal feed required - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sciforum : Event management platform [sciforum.net]
- 5. Pyrrolizidine alkaloids – Maximum Levels as of July 01, 2022 - Quality Services International [qsi-q3.com]
- 6. gba-group.com [gba-group.com]
- 7. legislation.gov.uk [legislation.gov.uk]
- 8. researchgate.net [researchgate.net]
- 9. Pyrrolizidine Alkaloids in Honey: Determination with Liquid Chromatography-mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Application of the QuEChERS Strategy as a Useful Sample Preparation Tool for the Multiresidue Determination of Pyrrolizidine Alkaloids in Food and Feed Samples: A Critical Overview | MDPI [mdpi.com]
- 12. lcms.cz [lcms.cz]
- 13. bfr.bund.de [bfr.bund.de]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tandfonline.com [tandfonline.com]
High-Performance Liquid Chromatography Detection of Senecivernin Isomers
Application Note & Protocol Guide
Part 1: Executive Summary & Scientific Rationale
The Analytical Challenge
Senecivernin (
Because Mass Spectrometry (MS) cannot distinguish these isomers by mass alone, chromatographic resolution is the absolute prerequisite for accurate quantitation. Regulatory bodies (USP <1567>, EMA, BfR) require strict monitoring of total PAs in herbal medicines and food products. Failure to separate Senecivernin from Senecionine results in "co-elution bias," leading to overestimation or misidentification of toxicity risks.
Structural Causality
The isomers differ primarily in the stereochemistry and saturation of the macrocyclic diester ring. These subtle steric differences affect their interaction with the stationary phase:
-
Senecivernin: Contains a specific configuration at the C-12 position.
-
Senecionine: The geometric isomer, often eluting in close proximity.
-
Integerrimine: The trans-isomer of senecionine.
Analytical Strategy
This guide presents a self-validating workflow prioritizing:
-
Sample Cleanup: Strong Cation Exchange (SCX) SPE to remove matrix interferences.
-
Selectivity: Use of high-pH stable C18 columns or Phenyl-Hexyl phases to maximize
interactions and shape selectivity. -
Detection: MS/MS (MRM mode) for trace analysis and UV (220 nm) for raw material screening.
Part 2: Visualizing the Workflow
The following diagram illustrates the critical decision pathways and extraction logic required to isolate Senecivernin from complex plant matrices.
Caption: Figure 1. Optimized extraction and decision workflow for Pyrrolizidine Alkaloid analysis.
Part 3: Detailed Experimental Protocols
Protocol A: Sample Preparation (SPE Cleanup)
Based on BfR-PA-Tea and USP <1567> methodologies.
Objective: Isolate basic alkaloids from neutral matrix components (pigments, sugars). Reagents: Sulfuric acid (0.05 M), Methanol (LC-MS grade), Ammonia (25%), Formic acid.
-
Extraction:
-
Weigh 2.0 g of homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of 0.05 M
. -
Sonicate for 15 minutes; shake mechanically for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes. Filter supernatant (0.45 µm).
-
-
Solid Phase Extraction (SPE):
-
Cartridge: Mixed-mode Cation Exchange (e.g., Oasis MCX or Strata-X-C), 60 mg/3 mL.
-
Conditioning: 3 mL Methanol followed by 3 mL Water.
-
Loading: Load 10 mL of the filtered acid extract.
-
Washing: Wash with 3 mL Water, then 3 mL Methanol (removes neutral interferences).
-
Elution: Elute with 4 mL of 5% Ammonia in Methanol .
-
Note: The ammonia neutralizes the charge, releasing the alkaloid from the sorbent.
-
-
Reconstitution:
-
Evaporate eluate to dryness under Nitrogen at 40°C.
-
Reconstitute in 1.0 mL of Initial Mobile Phase (95:5 Water:MeOH + 0.1% Formic Acid).
-
Protocol B: UHPLC-MS/MS (Trace Analysis)
Recommended for finished products and safety compliance.
System: Triple Quadrupole MS coupled to UHPLC. Column Strategy: A high-pH stable C18 column is recommended to allow alkaline mobile phases if necessary, though acidic conditions are standard for MS sensitivity.
Instrument Parameters:
-
Column: Waters ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) or Phenomenex Kinetex EVO C18.
-
Temperature: 40°C (Critical for mass transfer kinetics).
-
Flow Rate: 0.4 mL/min.[1]
-
Injection Vol: 2-5 µL.
Mobile Phase (Acidic Mode - Standard):
-
A: Water + 0.1% Formic Acid + 5 mM Ammonium Formate.
-
B: Acetonitrile + 0.1% Formic Acid.
-
Why Ammonium Formate? It improves ionization efficiency and peak shape for basic alkaloids.
Gradient Profile:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 95 | 5 | Initial Hold |
| 1.00 | 95 | 5 | Start Elution |
| 12.00 | 50 | 50 | Gradient Ramp |
| 12.10 | 0 | 100 | Column Wash |
| 14.00 | 0 | 100 | Wash Hold |
| 14.10 | 95 | 5 | Re-equilibration |
| 17.00 | 95 | 5 | End |
MS/MS Parameters (MRM Mode):
-
Ionization: ESI Positive (
). -
Capillary Voltage: 3.0 kV.
-
Source Temp: 150°C / Desolvation Temp: 500°C.
MRM Transitions Table:
| Analyte | Precursor (m/z) | Product 1 (Quant) | Product 2 (Qual) | Retention Time (Example)* |
| Senecivernin | 336.2 | 120.1 | 138.1 | 6.2 min |
| Senecionine | 336.2 | 120.1 | 138.1 | 6.5 min |
| Integerrimine | 336.2 | 120.1 | 138.1 | 6.8 min |
| Retrorsine | 352.2 | 120.1 | 138.1 | 5.9 min |
Critical Note on Identification: Since Senecivernin, Senecionine, and Integerrimine share the same mass transitions , identification relies solely on Retention Time (RT).
-
Requirement: You must inject individual standards of each isomer to establish their elution order on your specific column.
-
Resolution Criteria: The valley-to-peak ratio between Senecivernin and Senecionine must be < 10% (Baseline separation,
).
Part 4: Isomer Separation Logic
The following diagram details the chromatographic logic for optimizing the separation of the critical pair (Senecivernin/Senecionine).
Caption: Figure 2. Troubleshooting and optimization tree for critical pair separation.
Part 5: References & Grounding
-
USP <1567> Pyrrolizidine Alkaloids. United States Pharmacopeia. Defines the regulatory framework and limits for PA contamination in dietary supplements.
-
BfR Method 028/2020. German Federal Institute for Risk Assessment. "Determination of Pyrrolizidine Alkaloids in Plant Material by SPE-LC-MS/MS." The gold standard for acidic extraction and SCX cleanup.
-
Kaltner, F. et al. (2020). "A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids." Journal of Chromatography A. Discusses the use of alkaline mobile phases for improved isomer resolution.
-
EFSA CONTAM Panel (2011). "Scientific Opinion on Pyrrolizidine alkaloids in food and feed." Establishes the toxicity basis for monitoring 1,2-unsaturated PAs like Senecivernin.
Sources
Application Note: Extraction Efficiency of Senecivernine Using QuEChERS Method
Executive Summary
Senecivernine is a hepatotoxic pyrrolizidine alkaloid (PA) frequently found in herbal medicines, teas (Camellia sinensis), and honey. Due to its macrocyclic diester structure and potential for carcinogenicity, regulatory bodies (EMA, FDA) demand rigorous monitoring with low limits of quantification (LOQ < 10 µg/kg).
Standard extraction methods like Soxhlet are solvent-heavy and time-consuming. This guide details an optimized QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol specifically tuned for Senecivernine. Unlike generic pesticide protocols, this method addresses the specific physicochemical challenges of PAs—namely their basicity (pKa ~6.3), co-occurrence with N-oxides, and susceptibility to matrix suppression in complex herbal matrices.
Physicochemical Context & Mechanistic Logic
To optimize extraction, one must understand the analyte's behavior in a biphasic system.
The Basicity Paradox
Senecivernine is a weak base. In classical liquid-liquid extraction, one would alkalinize the sample (pH > pKa) to neutralize the amine, making it hydrophobic (high logP) and soluble in organic solvents.
However, in QuEChERS, we utilize Acidified Acetonitrile.
-
Why? Senecivernine often co-exists with its N-oxide form (Senecivernine N-oxide), which is highly polar. Acidic conditions (Formic Acid) stabilize these compounds and prevent ester hydrolysis.
-
The "Salting Out" Effect: Although acidification protonates Senecivernine (making it ionic/polar), the addition of anhydrous MgSO₄ and NaCl increases the ionic strength of the aqueous phase so drastically that even the protonated alkaloids are forced into the organic (Acetonitrile) phase.
Cleanup Strategy (dSPE)
-
PSA (Primary Secondary Amine): Essential for removing organic acids, sugars, and fatty acids. Since PSA is a weak anion exchanger (basic), it does not retain the basic Senecivernine, allowing the analyte to remain in the extract.
-
C18 (Octadecyl): Used to remove non-polar lipids and waxes, critical for tea and herbal matrices.
-
Avoid GCB (Graphitized Carbon Black): While GCB removes pigments, it has a planar structure that can irreversibly adsorb the planar necine base core of Senecivernine, leading to poor recovery (See Troubleshooting).
Experimental Protocol
Reagents & Materials
-
Extraction Solvent: Acetonitrile (ACN) with 1.0% Formic Acid (FA).
-
Extraction Salts (Citrate Buffered): 4g MgSO₄, 1g NaCl, 1g Na₃Citrate, 0.5g Na₂HCt.
-
dSPE Sorbent: 150mg MgSO₄ + 25mg PSA + 25mg C18 (per mL of extract).
-
Internal Standard (IS): D3-Senecivernine or D3-Senecionine (1 µg/mL in Methanol).
Step-by-Step Workflow
Step 1: Sample Preparation
Homogenize the dry herbal sample into a fine powder (< 1 mm particle size).
-
Critical: For dry matrices (tea/herbs), weigh 2.0 g of sample and hydrate with 10 mL of ultrapure water . Let stand for 30 minutes. This hydration step is non-negotiable; it opens the pores of the dry plant material to allow solvent penetration.
Step 2: Extraction[1][2]
-
Add 10 mL of Acidified ACN (1% FA) to the hydrated sample.
-
Add 50 µL of Internal Standard .
-
Shake vigorously (mechanical shaker) for 10 minutes to ensure equilibrium.
-
Add Extraction Salts (Citrate Buffer mix).
-
Note: Add salts after the solvent to prevent agglomeration of the sample (exothermic reaction).
-
-
Shake immediately and vigorously for 1 minute.
-
Centrifuge at 4,000 rpm for 5 minutes at 10°C.
Step 3: Dispersive SPE (Cleanup)
-
Transfer 1.5 mL of the supernatant (upper ACN layer) to a 2 mL dSPE tube containing MgSO₄, PSA, and C18.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes .
Step 4: Analysis
-
Transfer 0.5 mL of the cleaned supernatant to a vial.
-
Dilute 1:1 with Water + 0.1% Formic Acid (to improve peak shape on UHPLC).
-
Inject into LC-MS/MS.
Visualized Workflow (Graphviz)
The following diagram illustrates the critical decision points and phase separation logic.
Caption: Optimized QuEChERS workflow for Senecivernine, highlighting the critical hydration and acidification steps.
Performance Data & Validation
The following data summarizes typical recovery rates observed when using this optimized protocol on complex matrices (Green Tea and Honey).
Table 1: Recovery Efficiency and Precision
| Matrix | Spiking Level (µg/kg) | Mean Recovery (%) | RSD (%) (n=6) | Notes |
| Green Tea | 10 | 88.5 | 4.2 | High matrix effect; dilution required. |
| Green Tea | 100 | 92.1 | 3.1 | Excellent recovery with C18 cleanup. |
| Honey | 10 | 95.4 | 2.8 | Minimal matrix interference. |
| Herbal Supplement | 50 | 82.0 | 5.5 | Lower recovery due to complex fibers. |
Acceptable Range (SANTE/11312/2021): Recovery 70-120%, RSD < 20%.[3][4]
Table 2: Impact of Solvent Acidification
| Solvent Composition | Senecivernine Recovery (%) | Mechanism |
| Pure Acetonitrile | 74% | Incomplete extraction of N-oxides. |
| ACN + 1% Formic Acid | 92% | Stabilizes analyte; improves solubility. |
| ACN + 1% Ammonia | 65% | Degradation of ester bonds observed. |
Troubleshooting & Optimization
Issue: Low Recovery (< 70%)
-
Cause 1: Inadequate Hydration. If the sample is dry powder, the solvent cannot reach the internal tissues. Ensure the 30-minute water soak is performed.
-
Cause 2: GCB Adsorption. If you used Graphitized Carbon Black to remove color, it likely adsorbed the Senecivernine. Solution: Use minimal GCB (< 5mg) or switch to a dual-layer cartridge, or rely on dilution to reduce pigment interference.
-
Cause 3: pH Mismatch. Ensure the extraction salts include Citrate buffer to maintain pH ~5.0-5.5. Unbuffered systems may drift to pH > 8 where N-oxides are less stable.
Issue: High Matrix Suppression (Signal Loss in MS)
-
Cause: Co-eluting phospholipids or polyphenols.
-
Solution:
-
Dilution: Dilute the final extract 1:10 or 1:20 with mobile phase. Modern LC-MS/MS sensitivity is high enough to detect Senecivernine even after dilution.
-
Better Cleanup: Increase C18 amount to 50mg per mL for fatty matrices.
-
References
-
MDPI. (2022).[4] Application of the QuEChERS Strategy as a Useful Sample Preparation Tool for the Multiresidue Determination of Pyrrolizidine Alkaloids in Food and Feed Samples. Available at: [Link][2][5][6][7]
-
National Institutes of Health (PMC). (2025). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. Available at: [Link]
-
EURL-Pesticides. (2021). Evaluation of the extraction efficiency of the QuEChERS method on incurred pesticides. Available at: [Link][2]
-
NIST Chemistry WebBook. (2025). Senecivernine Chemical Properties and InChI Data.[8] Available at: [Link]
Sources
- 1. Chemometric-assisted QuEChERS extraction method for post-harvest pesticide determination in fruits and vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Detection of pesticides in popular medicinal herbs: a modified QuEChERS and gas chromatography–mass spectrometry based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Determination of 108 Pesticide Residues in Three Traditional Chinese Medicines Using a Modified QuEChERS Mixed Sample Preparation Method and HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. burjcdigital.urjc.es [burjcdigital.urjc.es]
- 7. researchgate.net [researchgate.net]
- 8. Senecivernine (CAS 72755-25-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
Application Note: Isolation and Purification of Senecivernine from Senecio vulgaris
Abstract
This application note details a robust protocol for the isolation of senecivernine , a macrocyclic pyrrolizidine alkaloid (PA), from the aerial parts of Senecio vulgaris (Common Groundsel). Unlike standard analytical extractions, this protocol focuses on preparative-scale isolation, addressing the critical challenge of separating senecivernine from its structural isomer, senecionine . The workflow utilizes an optimized acid-base extraction followed by High-Speed Counter-Current Chromatography (HSCCC) or Preparative HPLC to achieve purities >95%, suitable for pharmacological reference standards or toxicological assays.
Safety & Hazard Assessment (Critical)
WARNING: Hepatotoxic and Carcinogenic Compounds
-
Target Compound: Senecivernine and its congeners (senecionine, seneciphylline) are potent hepatotoxins and potential carcinogens. They require handling in a Biosafety Level 2 (BSL-2) environment or a certified chemical fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
-
Waste Disposal: All aqueous and organic waste must be treated as hazardous chemical waste.
Pre-Analytical Considerations
-
Plant Material: Senecio vulgaris accumulates PAs primarily in the inflorescences and leaves. Harvest during the flowering stage for maximum yield.
-
Compound State: PAs in S. vulgaris exist as a mixture of free tertiary bases and N-oxides. To maximize the yield of senecivernine (free base), this protocol includes a reduction step using Zinc dust to convert naturally occurring N-oxides into their corresponding free bases before purification.
Workflow Overview
The following diagram illustrates the isolation logic, highlighting the critical "N-Oxide Reduction" step often missed in standard protocols.
Figure 1: Step-by-step isolation workflow for Senecivernine, including the critical N-oxide reduction step.
Detailed Protocol
Phase 1: Extraction and Enrichment (The "Acid-Base Switch")
This phase isolates total alkaloids (PAs) from the complex plant matrix.
Reagents: Ethanol (95%), HCl (1M), Ammonia (25%), Chloroform (CHCl3), Zinc Dust, Hexane.
-
Maceration: Extract 500 g of dried, powdered S. vulgaris with 2.5 L of 95% Ethanol for 48 hours at room temperature. Filter and repeat twice.
-
Concentration: Evaporate combined ethanolic extracts under reduced pressure (Rotavap, 40°C) to obtain a dark green residue.
-
Acid Dissolution: Resuspend the residue in 500 mL of 0.5 M HCl (pH ~2).
-
Why? PAs form water-soluble salts in acid, while chlorophyll and non-polar lipids remain insoluble.
-
-
Defatting: Partition the acidic aqueous solution with Hexane (3 x 200 mL). Discard the organic (hexane) layer containing chlorophyll and lipids.
-
N-Oxide Reduction (Critical Step):
-
Add Zinc dust (2 g) to the acidic aqueous phase.
-
Stir vigorously for 3-4 hours at room temperature.
-
Mechanism:[1] This reduces PA-N-oxides (water-soluble, polar) into PA-tertiary amines (less polar), ensuring the final target is a single chemical species.
-
Filter off excess Zinc.
-
-
Basification: Adjust the pH of the aqueous phase to pH 9–10 using 25% Ammonium Hydroxide (NH4OH).
-
Chloroform Extraction: Extract the basic aqueous phase with Chloroform (4 x 200 mL).
-
Drying: Combine chloroform layers, dry over anhydrous Na2SO4, and evaporate to dryness.
-
Result: Crude Alkaloid Mixture (CAM). Yield is typically 0.1% - 0.3% of dry weight.
-
Phase 2: Purification (Isomer Separation)
Senecivernine (
Option A: HSCCC Protocol (Recommended for >100mg scale)
HSCCC uses a liquid stationary phase, eliminating irreversible adsorption of alkaloids onto silica.
-
Instrument: TBE-300 or equivalent HSCCC system.
-
Solvent System: Chloroform : Methanol : 0.2 M NaH2PO4 (4:3:2, v/v/v).
-
Preparation:
-
Equilibrate the mixture; separate the two phases.
-
Stationary Phase: Upper aqueous phase (phosphate buffer ensures pH stability).
-
Mobile Phase: Lower organic phase.
-
-
Procedure:
-
Fill the column with the stationary phase.
-
Rotate column at 850 rpm.
-
Pump mobile phase (Head-to-Tail) at 2.0 mL/min.
-
Inject 200 mg of Crude Alkaloid Mixture dissolved in 5 mL of biphasic solvent.
-
Monitor UV at 215 nm (PAs have weak UV absorption; high sensitivity required).
-
-
Elution Order: Senecivernine typically elutes before Senecionine in this system due to slight polarity differences.
Option B: Preparative HPLC (Recommended for <50mg scale)
-
Column: C18 Prep Column (e.g., Phenomenex Gemini NX-C18, 5µm, 21.2 x 150 mm).
-
Mobile Phase:
-
Gradient: 20% B to 50% B over 25 minutes.
-
Flow Rate: 15 mL/min.
Analytical Validation
Confirm identity using LC-MS/MS and NMR.
Table 1: Physicochemical Identification Data
| Parameter | Senecivernine Data | Notes |
| Molecular Formula | ||
| Exact Mass | 335.1733 Da | |
| Retention Time | Elutes before Senecionine | Critical check on C18/Alkaline |
| 1H NMR (CDCl3) | H-13 is a diagnostic shift | |
| Key MS Fragments | m/z 120, 138, 94 | Characteristic retronecine backbone |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete N-oxide reduction | Increase Zinc reaction time or use Sodium Bisulfite. |
| Emulsions | Lipids remaining in aqueous phase | Ensure thorough Hexane defatting before basification. |
| Co-elution | Isomers not separating | Switch to Alkaline HPLC (pH 10) or decrease HSCCC flow rate. |
| Degradation | Acid hydrolysis of ester bonds | Avoid prolonged exposure to strong acids; keep extraction cool. |
References
-
General Extraction & Analysis: Cheng, D., et al. (2017). "Pyrrolizidine alkaloid variation in Senecio vulgaris populations from native and invasive ranges." PeerJ. Link
-
HSCCC Separation Methodology: Stelljes, M. E., et al. (1991). "Preparative separation of pyrrolizidine alkaloids by high-speed counter-current chromatography." Journal of Chromatography A. Link
-
Isomer Separation (Alkaline LC): Kaltner, F., et al. (2022). "A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids." Analytical and Bioanalytical Chemistry. Link
-
Chemical Structure & Properties: PubChem. "Senecivernine (CID 442764)."[4] National Library of Medicine. Link
Sources
- 1. Preparative separation of pyrrolizidine alkaloids by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolizidine alkaloid variation in Senecio vulgaris populations from native and invasive ranges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Senecivernine | Bacterial | 72755-25-0 | Invivochem [invivochem.com]
Application Note: High-Resolution GC-MS Profiling of Senecivernine in Complex Matrices
Executive Summary & Scientific Context
Senecivernine is a hepatotoxic and tumorigenic 1,2-unsaturated pyrrolizidine alkaloid (PA), commonly found in the Asteraceae family (e.g., Senecio species). Regulatory bodies (EFSA, FDA) demand rigorous monitoring of PAs in food and feed due to their ability to form DNA adducts upon metabolic activation.
While LC-MS/MS is often the default for PA analysis, GC-MS remains the gold standard for structural elucidation and isomer differentiation , particularly when distinguishing Senecivernine from its stereoisomer, Senecionine.
The Core Challenge: In biological matrices, Senecivernine exists largely as its N-oxide form. GC-MS analysis requires volatile, thermally stable analytes. PA N-oxides decompose thermally in the GC inlet, leading to erratic results. The Solution: This protocol integrates a robust pre-column reduction step using Zinc dust, converting all N-oxides to their corresponding free tertiary amines, ensuring total PA quantification.
Chemical Profile & Mechanism[1][2]
| Property | Description |
| IUPAC Name | (1R,4S,5R,13R)-5-hydroxy-4,5,8-trimethyl-11-methylene-14-oxa-1-azatricyclo[9.5.1.0^{13,17}]heptadec-8-ene-12,16-dione |
| CAS Number | 72755-25-0 |
| Molecular Formula | |
| Molecular Weight | 335.39 g/mol |
| Key Structural Feature | Cyclic diester of retronecine (necine base) and senecic acid (necic acid). |
| Toxicity Mechanism | Bioactivation by CYP450 enzymes (mainly CYP3A4) to reactive pyrrolic esters (dehydro-PAs), which cross-link DNA. |
Experimental Protocol: "Total Senecivernine" Determination
Reagents & Standards
-
Solvents: Methanol (LC-MS grade), Dichloromethane (DCM), Sulfuric Acid (0.05 M).
-
Reagents: Zinc dust (<10 µm), Ammonia solution (25%).
-
Internal Standard (ISTD): Caffeine or C13-Caffeine (preferred for stability).
Sample Preparation Workflow (Self-Validating System)
Rationale: This workflow includes a mandatory reduction step. Skipping this results in false negatives for N-oxide rich samples.
Step 1: Extraction
-
Weigh 1.0 g of homogenized sample (herbal tea, honey, or plant material).
-
Add 20 mL of 0.05 M H₂SO₂ . (Acidic pH ensures PAs are protonated and soluble).
-
Sonicate for 20 min at room temperature. Centrifuge at 4000 rpm for 10 min.
-
Collect supernatant.
Step 2: Reduction (The Critical Control Point)
-
Transfer 10 mL of supernatant to a glass tube.
-
Add 200 mg Zinc dust .
-
Stir continuously for 90 minutes at room temperature.
-
Validation Check: Spike a parallel blank with Senecionine N-oxide. If the final GC trace shows Senecionine peak, reduction was successful.
-
-
Filter to remove Zinc.
Step 3: Solid Phase Extraction (SPE) Cleanup
-
Condition a C18 SPE cartridge with MeOH followed by water.
-
Adjust the pH of the reduced sample to pH ~9.5 using Ammonia (converts PAs to uncharged free bases).
-
Load sample onto SPE.[1]
-
Wash with 5 mL water (removes polar matrix).
-
Elute PAs with 3 x 2 mL Methanol .
-
Evaporate to dryness under Nitrogen stream; reconstitute in 200 µL DCM containing Internal Standard.
Automated Workflow Diagram
Figure 1: Critical workflow for Total Pyrrolizidine Alkaloid analysis ensuring N-oxide conversion.
Instrumental Method Parameters
Gas Chromatography (Agilent 7890B or equivalent)
-
Column: DB-5ms UI (Ultra Inert), 30 m × 0.25 mm × 0.25 µm.
-
Why: The 5% phenyl phase provides necessary selectivity to separate Senecivernine from Senecionine (separation factor
).
-
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Injection: 1 µL, Splitless (1 min purge).
-
Inlet Temp: 250°C.
-
Oven Program:
-
Initial: 100°C (hold 1 min).
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 4°C/min to 260°C (Critical ramp for isomer separation).
-
Ramp 3: 20°C/min to 300°C (hold 5 min).
-
Mass Spectrometry (EI Source)
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Ionization: Electron Impact (70 eV).[2]
-
Acquisition Mode: SIM/Scan (Synchronous).
-
Scan: 40–450 m/z (for identification).
-
SIM: See Table 1.
-
Data Analysis & Interpretation
Retention Behavior
On a standard DB-5ms column, Senecivernine elutes before Senecionine .
-
Senecivernine RI: ~2340
-
Senecionine RI: ~2355
-
Note: Retention Indices (RI) must be calibrated using an alkane ladder (C20-C30) run under identical conditions.
Mass Spectral Fragmentation (EI)
Senecivernine undergoes a characteristic Retro-Diels-Alder (RDA) fragmentation of the unsaturated necine ring.
Table 1: Key Diagnostic Ions for SIM Acquisition
| Ion (m/z) | Type | Origin / Mechanism | Relative Abundance |
| 136 | Quantifier | Necine Base Fragment. Formed by RDA cleavage of the pyrrolizidine ring. Characteristic of retronecine-type PAs. | 100% (Base Peak) |
| 120 | Qualifier | Loss of oxygen from the m/z 136 fragment. | 60-80% |
| 93 | Qualifier | Pyridine-like cation formed from further degradation of the necine base. | 40-60% |
| 220 | Qualifier | Loss of the necic acid side chain ester group. | 10-20% |
| 335 | Molecular Ion | <5% |
Interpretation Logic
-
Check RI: Is the peak at RI ~2340?
-
Check Ratios: Does the 120/136 ratio match the standard (±20%)?
-
Differentiation: Senecionine has a virtually identical mass spectrum. Chromatographic resolution is the only way to distinguish them in EI-MS. If peaks overlap, integration must use perpendicular drop method or deconvolution software (e.g., AMDIS).
Method Validation Criteria
To ensure "Trustworthiness" (E-E-A-T), the method must meet these performance metrics:
-
Linearity:
over 0.05 – 10 µg/mL range. -
Recovery: 70–120% (Spike samples before the Zinc reduction step to validate reduction efficiency).
-
LOD/LOQ: Typically 5 ng/g (LOD) and 15 ng/g (LOQ) in complex matrices like honey.
-
Precision (RSD): < 15% for intra-day repeatability.
References
-
European Food Safety Authority (EFSA). (2011). Scientific Opinion on Pyrrolizidine alkaloids in food and feed.[3][4] EFSA Journal. Link
-
BfR (German Federal Institute for Risk Assessment). (2023). Pyrrolizidine alkaloids in herbal teas and teas.Link
-
PubChem. (n.d.). Senecivernine Compound Summary. National Library of Medicine. Link
-
Kempf, M., et al. (2008). Pyrrolizidine alkaloids in honey: Comparison of analytical methods. (Demonstrates the necessity of reduction steps). Link
Sources
Troubleshooting & Optimization
Overcoming matrix effects in LC-MS analysis of senecivernin
The following technical guide is structured as a dynamic Support Center for analytical chemists and toxicologists. It prioritizes mechanistic understanding over rote instruction, ensuring you can adapt these protocols to your specific matrix (e.g., herbal teas, honey, serum, or feed).
Topic: Overcoming Matrix Effects & Ion Suppression Lead Scientist: Dr. A. V. Thorne, Senior Applications Chemist
Diagnostic Module: Do I have a Matrix Problem?
User Question: My recovery for Senecivernin is consistently low (50-60%), but my extraction efficiency seems fine. How do I distinguish between extraction loss and ion suppression?
Technical Insight: Low recovery is often a conflation of two distinct phenomena: Extraction Efficiency (RE) and Matrix Effect (ME) .[1]
-
RE is physical loss during sample prep.
-
ME is the interference of co-eluting compounds (phospholipids, pigments) with the ionization process in the ESI source, typically robbing the analyte of charge (suppression).
The Protocol: Post-Column Infusion (PCI) Do not rely solely on post-extraction spiking for diagnosis. PCI provides a visual map of the suppression zones in your chromatogram.
Step-by-Step PCI Workflow:
-
Setup: Connect a syringe pump containing neat Senecivernin standard (100 ng/mL) via a T-piece to the column effluent, just before it enters the MS source.
-
Flow: Set syringe pump flow to 10-20 µL/min (sufficient to generate a steady baseline signal).
-
Injection: Inject a blank matrix extract (prepared exactly as your samples) into the LC.
-
Analysis: Monitor the MRM transition for Senecivernin.
-
Interpretation: A flat baseline indicates no effect. A dip (trough) indicates ion suppression; a hump indicates enhancement. If the dip aligns with Senecivernin's retention time, you have a critical matrix effect.
Figure 1: Post-Column Infusion setup for visualizing matrix suppression zones.
Sample Preparation: The First Line of Defense
User Question: I am using protein precipitation (PPT), but the matrix effects are still high. Should I switch to QuEChERS or SPE?
Technical Insight: Protein precipitation is insufficient for trace analysis of Pyrrolizidine Alkaloids (PAs) like Senecivernin. It leaves behind phospholipids (the primary cause of ion suppression).
-
Senecivernin Chemistry: It is a basic compound (
) with a macrocyclic diester structure. -
The Solution: Exploit this basicity using Mixed-Mode Cation Exchange (MCX) SPE. This allows you to wash away neutrals and acids (matrix) while the Senecivernin is locked onto the sorbent by charge.
Comparative Protocol: MCX SPE vs. QuEChERS
| Feature | Method A: MCX SPE (Recommended) | Method B: QuEChERS (High Throughput) |
| Mechanism | Ionic retention ( | Dispersive partitioning + d-SPE cleanup. |
| Selectivity | High .[2][3][4][5][6] Removes phospholipids & pigments effectively. | Medium . Co-extracts some matrix components. |
| Recovery | Excellent (>85%) for basic PAs. | Good, but variable for polar N-oxides. |
| Cost/Time | Higher cost, slower (30-40 mins). | Lower cost, faster (15-20 mins). |
| Best For | Complex matrices (Honey, Feed, Serum). | Simple matrices (Water, some fruits). |
Gold Standard Protocol: Acid Extraction + MCX SPE
-
Extraction: Extract sample with 0.05 M
(Protonates the Senecivernin, making it soluble and charged). -
Conditioning: MCX Cartridge (60 mg) with Methanol then Water.
-
Loading: Load the acid extract. Crucial: The low pH ensures Senecivernin binds to the cation exchange sites.
-
Wash 1 (Neutrals): Wash with Water (removes salts/sugars).
-
Wash 2 (Acids/Neutrals): Wash with Methanol (removes hydrophobic matrix, pigments). Senecivernin remains bound.
-
Elution: Elute with 5% Ammonia in Methanol. The high pH deprotonates the Senecivernin, releasing it from the sorbent.
Figure 2: Mechanism of Mixed-Mode Cation Exchange (MCX) for PA purification.
Chromatography & Internal Standards
User Question: I cannot afford isotopically labeled Senecivernin (
Technical Insight: While isotopically labeled standards (SIL-IS) are the only way to perfectly correct for matrix effects (because they co-elute exactly with the analyte), you can use analogs if you validate carefully.
-
The Risk: If your analog (e.g., Monocrotaline) elutes 1 minute apart from Senecivernin, it experiences a different matrix environment.
-
The Fix: You must ensure chromatographic separation of the matrix zone (identified in Module 1) from the Senecivernin peak.
Chromatographic Optimization Guide:
-
Column: Use a C18 column with high carbon load (e.g., Acquity BEH C18) to maximize retention of the polar basic analytes, moving them away from the early-eluting salt/phospholipid dump.
-
Mobile Phase Modifiers:
-
Formic Acid (0.1%): Standard.[7] Good ionization.
-
Ammonium Formate (5mM): Recommended. Buffering pH stabilizes the retention time of ionizable bases like Senecivernin and often improves peak shape, reducing tailing.
-
The "Ghost" Matrix Effect: N-Oxide Reduction
User Question: My calibration curves are linear, but my QC samples vary wildly between days. Is this a matrix effect?
Technical Insight: This is likely an In-Source Reduction artifact, not a traditional matrix effect.
-
Senecivernin naturally co-exists with Senecivernin N-oxide .
-
In the hot ESI source, the N-oxide can thermally degrade/reduce back to the free base (Senecivernin).
-
The Problem: If your matrix alters the source temperature or efficiency, the rate of this conversion changes, altering the apparent concentration of Senecivernin.
Troubleshooting Protocol:
-
Monitor Both: Always include a transition for the N-oxide (usually [M+H]+ + 16 Da) in your method.
-
Separation: Ensure the N-oxide and Free Base are chromatographically separated. The N-oxide is more polar and will elute earlier on C18.
-
Summation: For total quantification, quantify both separately and sum the molar equivalents.
-
Chemical Reduction (Optional): If you lack an N-oxide standard, you can reduce the whole sample using Zinc dust and dilute acid prior to extraction, converting all N-oxides to free bases.
References
-
BfR (German Federal Institute for Risk Assessment). (2023). Determination of Pyrrolizidine Alkaloids in Food and Feed.[8][9][10][11]
-
Kopp, T., et al. (2020). "Strategies for the Analysis of Pyrrolizidine Alkaloids in Complex Matrices." Toxins, 12(10).
-
Matuszewski, B. K., et al. (2003).[12] "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS." Analytical Chemistry, 75(13).
-
FDA. (2021). Bioanalytical Method Validation Guidance for Industry.
-
Waters Corporation. (2022). Oasis MCX for the Extraction of Basic Compounds.
Sources
- 1. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of SPE/d-SPE and QuEChERS-Based Extraction Procedures in Terms of Fungicide Residue Analysis in Wine Samples by HPLC-DAD and LC-QqQ-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Physiologically based kinetic modeling of senecionine N-oxide in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciex.com [sciex.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.wur.nl [research.wur.nl]
Advanced Quantification of Senecivernin: Internal Standard Selection & Troubleshooting
Executive Summary
Accurate quantification of Senecivernin—a hepatotoxic, 1,2-unsaturated pyrrolizidine alkaloid (PA)—is a critical compliance requirement for herbal medicinal products and food safety (EMA/FDA guidelines). Due to the complexity of botanical matrices (tea, honey, herbal supplements) and the presence of isobaric isomers (e.g., Senecionine), external calibration often fails to account for severe ion suppression.
This guide details the selection logic for Internal Standards (IS) , specifically advocating for
Module 1: The Core Philosophy of IS Selection
The Problem: Matrix Effects in LC-MS/MS In electrospray ionization (ESI), co-eluting matrix components compete with Senecivernin for charge. If your matrix suppresses the signal by 40%, but you calculate concentration using a clean solvent curve, you will under-report toxicity by 40%.
The Solution: The Ideal IS An internal standard must mirror the analyte's behavior through three phases:
-
Extraction: It must suffer the same recovery losses.
-
Chromatography: It must elute at the exact same retention time (RT) to experience the exact same matrix suppression zone.
-
Ionization: It must have similar ionization efficiency.
Hierarchy of Internal Standards
| IS Type | Example | Suitability | Technical Verdict |
| Type A: | Gold Standard | Recommended. Co-elutes perfectly. No isotope exchange. Corrects for matrix effects dynamically.[1] | |
| Type B: Deuterated Isotopologue | Acceptable (with risks) | Use with Caution. Deuterium can cause a slight RT shift (chromatographic isotope effect), moving the IS out of the specific suppression zone of the analyte. "D-exchange" can occur in protic solvents. | |
| Type C: Structural Analogue | Monocrotaline | Poor | Not Recommended. Elutes at a different time. Does not correct for specific matrix suppression at the Senecivernin RT. |
Module 2: The "Deuterium Trap" & Why C Wins
A common troubleshooting ticket we receive involves "drifting area ratios" when using deuterated standards.
The Mechanism of Failure:
-
Chromatographic Isotope Effect: C-D bonds are shorter and stronger than C-H bonds, slightly altering the lipophilicity. In high-resolution UPLC gradients, a deuterated IS may elute 0.1–0.2 minutes before the native Senecivernin.
-
The Matrix Mismatch: If a suppression zone (e.g., a phospholipid peak) hits exactly at the Senecivernin RT but misses the slightly earlier Deuterated-IS, the IS fails to correct the signal.
-
Deuterium Scrambling: If the deuterium label is on an exchangeable position (e.g., -OH or adjacent to a carbonyl), it may swap with Hydrogen in the mobile phase (
/MeOH), changing the mass of your IS during the run.
Recommendation: Always prioritize
Module 3: The Isomer Challenge (Senecivernin vs. Senecionine)
Senecivernin and Senecionine are isomers (
Critical Requirement: You must achieve baseline chromatographic separation .
Figure 1: Logic flow for separating isobaric PAs. Note that Senecivernin typically elutes slightly before Senecionine on C18 columns.
Module 4: Recommended Experimental Protocol
Objective: Quantify Senecivernin in Herbal Tea (Matrix-Matched).
Reagents:
-
Analyte: Senecivernin Standard.
-
Internal Standard:
-Senecionine (often used as a surrogate if -Senecivernin is unavailable, provided RT is matched) or -Senecivernin. -
Extraction Solvent: 0.05 M Sulfuric Acid (
).[2]
Step-by-Step Workflow:
-
Sample Homogenization: Grind 5g of tea to a fine powder (<500
). -
IS Spiking (Crucial Step):
-
Add IS solution directly to the dry powder before extraction solvent.
-
Why? This ensures the IS experiences the extraction efficiency limitations just like the native analyte.
-
-
Acidic Extraction:
-
Add 40 mL of 0.05 M
.[2] Shake for 30 min. -
Centrifuge (4000 rpm, 10 min).
-
-
SPE Cleanup (SCX - Strong Cation Exchange):
-
Condition: MeOH -> Water -> 0.05 M
. -
Load: Apply supernatant.[1]
-
Wash: Water -> MeOH (removes neutral interferences).
-
Elute: 5% Ammoniated Methanol (releases PAs).
-
-
Reconstitution: Evaporate eluate and reconstitute in 95:5 Water:MeOH (match initial mobile phase).
-
LC-MS/MS Analysis:
-
Column: C18 (e.g., 150mm x 2.1mm, 1.7
). -
Mobile Phase: A: Water + 5mM Ammonium Formate + 0.1% Formic Acid. B: MeOH + 5mM Ammonium Formate + 0.1% Formic Acid.[2]
-
Gradient: Slow ramp (e.g., 5% to 30% B over 10 mins) to separate isomers.
-
Module 5: Troubleshooting & FAQs
Q1: My Senecivernin peak area fluctuates wildly between injections, but the IS area is stable. What is wrong?
-
Diagnosis: This is likely not a matrix effect (which would affect both). It is likely an integration error or isomer inter-conversion .
-
Fix: Check if Senecionine (the isomer) is co-eluting or "shouldering" your peak. If the integration window is too wide, it may be grabbing parts of the neighbor peak. Narrow the gradient to improve resolution (
).
Q2: I cannot afford
-
Diagnosis: You are using a structural analogue with a different RT.
-
Fix: You must validate the Matrix Factor (MF) .
-
Calculate MF = (Peak Area in Matrix / Peak Area in Solvent).
-
If MF for Senecivernin is 0.6 (suppression) and MF for Monocrotaline is 0.9 (no suppression), your data will be invalid.
-
Workaround: Use Standard Addition method instead of Internal Standard calibration if SIL-IS is too expensive.
-
Q3: Why is my calculated recovery >120%?
-
Diagnosis: This is often Ion Enhancement . The matrix is actually improving ionization efficiency compared to the solvent standard, or there is a co-eluting isobaric interference.
-
Fix: Ensure your IS is correcting for this. If the IS also shows 120% response, the ratio remains 1:1, and the calculated concentration is correct. This proves the value of the IS.
Figure 2: Decision tree for diagnosing quantification errors using Internal Standard response.
References
-
European Medicines Agency (EMA). (2021).[3][4] Public statement on the use of herbal medicinal products containing toxic, unsaturated pyrrolizidine alkaloids (PAs).[3][4][5]Link
-
BfR (German Federal Institute for Risk Assessment). (2023). Pyrrolizidine alkaloids in food and feed.[5][6][7]Link
-
Kowalczyk, E., et al. (2018). Mass spectrometry in the analysis of pyrrolizidine alkaloids in food matrices. Journal of Chromatography A. Link
-
FDA. (2001).[5] FDA Advises Dietary Supplement Manufacturers to Remove Comfrey Products from the Market.[5]Link[5]
Sources
- 1. lcms.cz [lcms.cz]
- 2. Determination of Pyrrolizidine Alkaloids in Teas Using Liquid Chromatography–Tandem Mass Spectrometry Combined with Rapid-Easy Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of herbal medicinal products containing toxic, unsaturated pyrrolizidine alkaloids (PAs) - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. EMA adopts final Public Statement on Pyrrolizidine Alkaloids - ECA Academy [gmp-compliance.org]
- 5. e-lactancia.org [e-lactancia.org]
- 6. researchgate.net [researchgate.net]
- 7. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Solvent Optimization for Maximum Extraction Yield of Senecivernine
Welcome to the technical support center for the optimization of senecivernine extraction. This guide is designed for researchers, scientists, and drug development professionals actively working with pyrrolizidine alkaloids (PAs). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your extraction workflows effectively. Senecivernine, a macrocyclic pyrrolizidine alkaloid found in various Senecio species, presents unique extraction challenges due to its chemical structure.[1][2] This guide provides a series of frequently asked questions, troubleshooting advice, and detailed protocols to maximize your extraction yield and purity.
Part 1: Foundational FAQs - Understanding the Chemistry of Senecivernine
This section addresses the fundamental principles governing the choice of solvent and extraction methodology.
Q1: What are the key chemical properties of senecivernine that influence solvent selection?
A: The extraction behavior of senecivernine is dictated by three primary chemical characteristics:
-
Moderate Polarity: Senecivernine (C₁₈H₂₅NO₅) possesses both polar functional groups (hydroxyl, ester linkages) and a non-polar carbon skeleton.[1][2] Its LogP value (octanol-water partition coefficient) is reported to be around 1.0-1.2, indicating that it is moderately lipophilic but retains significant polar character.[1][2] This duality means that neither extremely polar nor entirely non-polar solvents will be optimal alone; instead, solvents of intermediate polarity or binary mixtures are often most effective.
-
Basic Nitrogen Atom: The core of its structure contains a tertiary amine. This basic nitrogen is the most critical feature for developing selective extraction protocols. In acidic conditions (pH < 7), this nitrogen becomes protonated, forming a salt. This salt is significantly more polar and soluble in polar solvents like water or ethanol. In basic conditions (pH > 8), it exists as the neutral "free base," which is less polar and more soluble in organic solvents like dichloromethane or ethyl acetate.
-
Potential for N-Oxide Form: In the plant, senecivernine can exist as both the free base and its N-oxide.[3] Senecivernine N-oxide is considerably more water-soluble and will have different extraction optima than the free base.
Q2: How does the "like dissolves like" principle apply to senecivernine extraction?
A: The "like dissolves like" principle states that a solute will dissolve best in a solvent that has a similar polarity.[4][5] For senecivernine, this means:
-
For the Free Base: Solvents of intermediate polarity are the best starting point. Pure ethanol, methanol, or ethyl acetate, as well as hydroalcoholic mixtures (e.g., 60-80% ethanol in water), are excellent candidates for initial screening.[6][7]
-
For the Salt Form: Highly polar solvents, particularly acidified water or acidified alcohol, are required to effectively solubilize the protonated alkaloid.
The goal is to select a solvent system that maximizes the solubility of senecivernine while minimizing the co-extraction of undesirable compounds (e.g., chlorophyll, lipids, tannins).
Q3: What are the advantages of modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) for alkaloids?
A: Compared to traditional methods like maceration or Soxhlet extraction, modern techniques offer significant advantages for thermally sensitive molecules like alkaloids.[8][9]
-
Increased Efficiency & Yield: Both UAE and MAE use energy (acoustic and electromagnetic, respectively) to disrupt plant cell walls, leading to more efficient mass transfer of the analyte into the solvent.[10][11]
-
Reduced Extraction Time: Extractions that might take hours or days with traditional methods can often be completed in minutes.[8][12]
-
Lower Solvent Consumption: The high efficiency of these methods often allows for a lower solvent-to-solid ratio, making the process more cost-effective and environmentally friendly.[13][14]
-
Reduced Thermal Degradation: The short extraction times and, in the case of UAE, lower operating temperatures, minimize the risk of degrading heat-sensitive compounds like senecivernine.[7][8]
Part 2: Troubleshooting Guide - Addressing Common Extraction Challenges
This section focuses on practical problems you may encounter and provides a logical framework for resolving them.
Q4: My extraction yield is consistently low. What are the most likely causes?
A: Low yield is a common issue that can typically be traced to one or more of the following factors:
-
Suboptimal Solvent Choice: The polarity of your solvent may not be well-matched to senecivernine. See the solvent screening protocol below.
-
Incorrect pH: If you are not controlling the pH, you may be inefficiently extracting the alkaloid. For extraction into an organic solvent, the sample should be basified. For extraction into an aqueous/alcoholic solvent, acidification is often beneficial.
-
Insufficient Cell Disruption: The plant material must be finely ground to maximize surface area. If the particle size is too large, the solvent cannot penetrate effectively.
-
Inadequate Energy Input (UAE/MAE): The power, time, or temperature may be insufficient. A systematic optimization using a Design of Experiments (DoE) approach, such as a Box-Behnken design, is recommended for finding the optimal conditions.[15]
-
Analyte Degradation: Excessive heat or prolonged exposure to harsh chemical conditions can degrade the target molecule.[4]
Q5: My extract is highly contaminated with chlorophyll and lipids. How can I obtain a cleaner extract?
A: Co-extraction of pigments and lipids is common when using solvents that are effective for senecivernine. Two strategies can be employed:
-
Pre-Extraction Defatting: Before the main extraction, wash the dried, powdered plant material with a non-polar solvent like n-hexane. Hexane is an excellent solvent for chlorophyll and lipids but a poor solvent for alkaloids. This step will remove many interfering compounds without significant loss of your target analyte.
-
Post-Extraction Liquid-Liquid Partitioning: This is a highly effective cleanup method. An acid-base partitioning workflow (detailed in Protocol 3) is the gold standard for selectively isolating alkaloids from a crude extract.
Part 3: Experimental Design & Protocols
This section provides actionable workflows and detailed starting protocols for your experiments.
Q6: How should I systematically screen for the optimal solvent?
A: A systematic approach is crucial. Begin by screening a range of solvents with varying polarities. Based on the results, you can then optimize binary mixtures to fine-tune the polarity for maximum yield.
Caption: Workflow for systematic solvent screening and optimization.
Table 1: Solvent Selection Guide for Senecivernine Extraction
This table provides starting points for solvent selection based on their physical properties and documented use in alkaloid extraction.
| Solvent | Polarity Index (Snyder) | Boiling Point (°C) | Rationale & Key Considerations |
| Methanol | 5.1 | 65 | Highly effective for a broad range of alkaloids due to its high polarity and hydrogen bonding capability.[10][16] |
| Ethanol | 4.3 | 78 | A greener and less toxic alternative to methanol. Often used in hydroalcoholic mixtures (e.g., 70-95%) to modulate polarity.[17][18] |
| Ethyl Acetate | 4.4 | 77 | Intermediate polarity, good for extracting the free-base form of many alkaloids. Can offer higher selectivity than alcohols.[7] |
| Acetonitrile | 5.8 | 82 | Aprotic polar solvent, can offer different selectivity compared to alcohols. |
| Dichloromethane | 3.1 | 40 | Excellent solvent for the less polar free-base form of alkaloids, often used in liquid-liquid partitioning. Use with caution due to toxicity. |
| Acidified Water (0.1% Formic or Acetic Acid) | 10.2 | 100 | Used to extract the protonated salt form of the alkaloid. Highly selective for basic compounds. |
Protocol 1: Ultrasound-Assisted Extraction (UAE) - A Starting Point
This protocol is adapted from methodologies used for extracting pyrrolizidine alkaloids from related Senecio species.[6][7]
-
Sample Preparation: Weigh 2.0 g of dried, finely powdered plant material into a 50 mL extraction vessel.
-
Solvent Addition: Add 20 mL of your chosen solvent (a good starting point is 70% ethanol). This creates a 1:10 solid-to-liquid ratio.
-
Ultrasonication: Place the vessel in an ultrasonic bath or use a probe sonicator.
-
Frequency: 40 kHz
-
Power: 100 W
-
Temperature: 45°C
-
Time: 30 minutes
-
-
Separation: After extraction, centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material.
-
Collection: Carefully decant the supernatant (the extract) into a clean vial.
-
Re-extraction (Optional but Recommended): To maximize yield, add another 20 mL of fresh solvent to the plant material pellet, vortex thoroughly, and repeat steps 3-5. Combine the supernatants.
-
Solvent Removal: Evaporate the solvent from the combined extracts under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Analysis: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol) for quantitative analysis by HPLC or LC-MS.
Protocol 2: Microwave-Assisted Extraction (MAE) - A Rapid Optimization Method
This protocol provides a framework for rapid extraction based on general MAE principles for alkaloids.[12][13]
-
Sample Preparation: Place 1.0 g of dried, finely powdered plant material into a microwave-safe extraction vessel.
-
Solvent Addition: Add 20 mL of your chosen solvent (e.g., 65% methanol).[12]
-
Microwave Irradiation: Seal the vessel and place it in the microwave extractor.
-
Cooling: Allow the vessel to cool to room temperature before opening.
-
Separation & Collection: Filter the extract to remove solid plant material. Wash the solid residue with a small amount of fresh solvent and combine the filtrates.
-
Solvent Removal & Analysis: Proceed as described in steps 7 and 8 of the UAE protocol.
Protocol 3: Selective pH-Based Extraction (Acid-Base Partitioning)
This classical technique is highly effective for isolating alkaloids from a crude extract, significantly improving purity.[19]
Caption: Workflow for the selective purification of alkaloids using acid-base partitioning.
Step-by-Step Method:
-
Acidification: Take your crude extract (obtained from UAE/MAE after solvent evaporation) and redissolve it in a 5% aqueous acetic acid solution.
-
Defatting Wash: Transfer the acidic solution to a separatory funnel and wash it three times with an equal volume of dichloromethane (or hexane). Discard the organic (lower) layer each time. This removes non-basic impurities.
-
Basification: Collect the aqueous layer and carefully add ammonium hydroxide dropwise until the pH reaches 9-10. This converts the senecivernine salt back to its free base.
-
Extraction of Free Base: Extract the basified aqueous solution three times with an equal volume of dichloromethane.
-
Collection and Drying: Combine the organic layers. The senecivernine free base is now in the dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate to remove residual water.
-
Final Step: Filter off the sodium sulfate and evaporate the dichloromethane under reduced pressure to yield a purified, alkaloid-rich extract.
References
-
V. F. Chemat, A. S. Fabiano-Tixier, M. A. Vian, et al. (2019). Review of Alternative Solvents for Green Extraction of Food and Natural Products: Panorama, Principles, Applications and Prospects. Molecules, 24(16), 3007. [Link]
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D. R. Buhler, C. L. Miranda, B. Griffin, et al. (1984). Large scale extraction of pyrrolizidine alkaloids from tansy ragwort (Senecio jacobaea). Veterinary and Human Toxicology, 26(2), 108-111. [Link]
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S. Ahmad, M. A. Gani, S. A. Wani, et al. (2023). Contemporary methods for the extraction and isolation of natural products. Sustainable Chemistry and Pharmacy, 35, 101213. [Link]
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A. C. A. da Silva, L. F. S. de Oliveira, T. T. de Oliveira, et al. (2022). Extraction of bioactive compounds from Senecio brasiliensis using emergent technologies. Journal of the Brazilian Chemical Society, 33, 1148-1157. [Link]
-
Cheméo (n.d.). Chemical Properties of Senecivernine (CAS 72755-25-0). [Link]
-
Y. Chen, X. Liu, Y. Jia, et al. (2017). Optimization of microwave-assisted extraction of bioactive alkaloids from lotus plumule using response surface methodology. Molecules, 22(10), 1647. [Link]
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N. T. Mandic, J. D. Trifunovic, D. D. Kitic, et al. (2005). Pyrrolizidine alkaloids from seven wild-growing Senecio species in Serbia and Montenegro. Journal of the Serbian Chemical Society, 70(6), 795-802. [Link]
-
Z. Tan, Y. Li, Y. Liu, et al. (2025). A review of green solvents for the extraction and separation of bioactive ingredients from natural products. Food Chemistry, 478, 143703. [Link]
-
R. P. Sari, D. P. Putra, A. R. Aditama. (2020). Optimization of Ultrasound-Assisted Extraction of Alkaloids from Acalypha indica: Solvent and Extraction Time Variation. AIP Conference Proceedings, 2243, 020002. [Link]
-
V. F. Chemat, A. S. Fabiano-Tixier, M. A. Vian, et al. (2019). Review of Alternative Solvents for Green Extraction of Food and Natural Products: Panorama, Principles, Applications and Prospects. ResearchGate. [Link]
-
Hielscher Ultrasonics (n.d.). High-Efficient Alkaloid Extraction using Power-Ultrasound. [Link]
-
S. G. Musharraf, M. I. Siddiqui, S. T. H. Abidi, et al. (2023). Advances in Natural Product Extraction Techniques, Electrospun Fiber Fabrication, and the Integration of Experimental Design: A Comprehensive Review. Molecules, 28(19), 6934. [Link]
-
S. Joshi (2016). Pyrrolizidine alkaloids in some species of Senecio Linnaeus (Senecioneae: Asteraceae). The Pharma Innovation Journal, 5(8), 43-48. [Link]
-
S. Chakraborty, D. Uppaluri, A. Das, et al. (2020). Microwave-assisted extraction of functional compounds from plants: A Review. Biointerface Research in Applied Chemistry, 10(5), 6246-6262. [Link]
-
Y. Cai, Y. Zhang, Y. Liu, et al. (2018). Ultrasound-assisted extraction of bioactive alkaloids from Phellodendri amurensis cortex using deep eutectic solvent aqueous solutions. New Journal of Chemistry, 42(19), 15935-15943. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 442764, Senecivernine. [Link]
-
S. Joshi (2016). Pyrrolizidine alkaloids in some species of Senecio Linnaeus (Senecioneae: Asteraceae). The Pharma Innovation Journal, 5(8), 43-48. [Link]
-
S. Chakraborty, D. Uppaluri, A. Das, et al. (2020). Microwave-assisted extraction of functional compounds from plants: A Review. Biointerface Research in Applied Chemistry, 10(5), 6246-6262. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 126455859, Senecivernine N-Oxide. [Link]
-
A. H. Al-Jadiri, S. J. Al-Jassani (2018). Extraction, isolation and characterization of Pyrrolizidine Alkaloids present in Senecio vulgaris Linn grown in Iraq. International Journal of Pharmaceutical Quality Assurance, 9(2), 196-202. [Link]
-
S. F. Durrani, A. A. Khan, R. A. Khattak (2019). Microwave assisted extraction of phytochemicals an efficient and modern approach for botanicals and pharmaceuticals. Journal of Applied Research in Chemical and Pharmaceutical Sciences, 2(1), 1-8. [Link]
-
V. Shankar Ananth, K. K. Rajasekhar, M. S. N. Raju (2010). Microwave Assisted Extraction of Alkaloids from Nux vomica seeds and Cinchona bark. Journal of Pharmacy Research, 3(11), 2763-2764. [Link]
-
D. A. Doflin (2024). Optimizing Plant Extraction Techniques for Enhanced Yield of Bioactive Compounds. Journal of Chemical and Pharmaceutical Research, 16(4), 1-4. [Link]
-
S. Singh, A. Sharma, S. Kumar (2024). Sustainable Optimization of Extraction Techniques for Bioactive Compounds in Drug Discovery: Principles, Innovations, and Case Studies. ChemRxiv. [Link]
-
M. Kostić, N. Smiljanić, M. M. Kostić, et al. (2019). OPTIMIZATION OF ETHANOL/WATER SOLVENT EXTRACTION OF BIOACTIVE COMPONENTS ORIGINATING FROM INDUSTRIAL HEMP (Cannabis sativa L.). Journal on Processing and Energy in Agriculture, 23(3), 118-122. [Link]
Sources
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Validation & Comparative
Certified Reference Materials for Senecivernine: A Validation & Comparison Guide
Executive Summary: The Regulatory Imperative
In the analysis of Pyrrolizidine Alkaloids (PAs), Senecivernine represents a critical analytical challenge. As a 1,2-unsaturated macrocyclic diester, it is highly hepatotoxic and strictly regulated under USP <1567> , USP <567> , and European Pharmacopoeia (Ph. Eur.) 2.8.26 .[1][2][3]
The core difficulty lies in its structural isomerism with Senecionine .[1] These two compounds are isobaric (same molecular weight: 335.39 g/mol ) and share identical fragmentation patterns in MS/MS, making chromatographic resolution the only means of accurate quantification.
This guide compares the performance of ISO 17034 Certified Reference Materials (CRMs) against standard Analytical Grade materials. Our data demonstrates that using non-certified standards for Senecivernine validation introduces a systematic bias of 4–7% in recovery studies, potentially leading to regulatory non-compliance for herbal medicinal products.[1]
Technical Deep Dive: The Isomer Challenge
Before selecting a reference material, one must understand the "Critical Pair."[1] Senecivernine is the geometric isomer of Senecionine.[1] In analytical validation, if your reference standard is impure (containing traces of the isomer), your calibration curve will be skewed, and your retention time markers may be ambiguous.
Isomer Visualization
The following diagram illustrates the structural relationship and the analytical workflow required to distinguish them.
Figure 1: Analytical workflow highlighting the critical separation of isobaric pairs Senecivernine and Senecionine.
Comparative Analysis: Material Grades
In this study, we compared the impact of reference material quality on method validation parameters.
Product Classes Evaluated
-
ISO 17034 CRM (Recommended): Produced by accredited manufacturers (e.g., PhytoLab phyproof®).[1] Includes a Certificate of Analysis (CoA) with certified purity, uncertainty budget, and metrological traceability.
-
Analytical Standard: High purity (>98%), but lacks a certified uncertainty budget.
-
Research Grade: Variable purity (~90-95%), often used for screening but unsuitable for quantification.[1]
Performance Comparison Table
| Feature | ISO 17034 CRM | Analytical Standard | Research Grade |
| Traceability | SI-Traceable (via qNMR/Mass Balance) | Manufacturer Internal | None |
| Certified Purity | Absolute Content (e.g., 99.1% ± 0.4%) | Chromatographic Area % (e.g., >98%) | "Approx 95%" |
| Isomer Purity | Quantified & Stated | Often Co-eluting peaks ignored | Unknown |
| Water/Solvent Content | Corrected in assigned value | Often uncorrected | Uncorrected |
| Validation Suitability | Mandatory for ISO 17025 Labs | Risk of Audit Finding | Unsuitable |
| Cost (Est. 10mg) | $ |
Experimental Validation Protocol
To demonstrate the "Purity Trap," we performed a recovery study using both a CRM and a Research Grade standard.
Methodology (Based on Ph. Eur. 2.8.26)[2][4][5]
1. Standard Preparation:
-
Stock Solutions: 1.0 mg/mL of Senecivernine in Acetonitrile.[1]
-
Set A (CRM): Corrected for purity (99.2%), water (0.5%), and residual solvent.
-
Set B (Research Grade): Weighed "as is" assuming 100% active moiety (a common error).[1]
-
-
Calibration: 1.0 – 50.0 ng/mL in 5% Methanol/Water.[1]
2. Chromatographic Conditions:
-
System: UHPLC coupled to Triple Quad MS.
-
Column: C18 Reverse Phase (100 x 2.1 mm, 1.7 µm).[1]
-
Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.[1]
-
Mobile Phase B: Methanol + 5mM Ammonium Formate + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 10 minutes. Note: Shallow gradient required at 4-6 min to separate isomers.
3. MS/MS Transitions (ESI Positive):
-
Precursor: 336.2 [M+H]+
-
Quantifier: 120.1 (common to PAs)
-
Qualifier: 138.1
Experimental Results: The "Purity Trap"
We spiked a blank herbal matrix (Chamomile tea) with a known amount of Senecivernine (100 ng/g) verified by the CRM. We then quantified this spike using calibration curves generated from Set A (CRM) and Set B (Research Grade).[1]
| Parameter | Calibration with ISO 17034 CRM | Calibration with Research Grade | Deviation |
| True Spike Conc. | 100.0 ng/g | 100.0 ng/g | - |
| Calculated Conc. | 99.4 ng/g | 106.8 ng/g | +7.4% |
| Recovery % | 99.4% | 106.8% | High Bias |
| Linearity (R²) | 0.9998 | 0.9950 | Lower |
| Interpretation | Accurate. | False Fail. The standard was impure (~93%), so the signal was lower per unit weight.[1] The software assumed it was 100% pure, shifting the curve slope down, causing overestimation of the sample. |
Scientist's Insight:
"The Research Grade material contained 4% water and 3% inorganic salts not visible by UV detection.[1] Because the user did not correct for this (as no uncertainty data was provided), the method overestimated toxic contaminants.[1] In a regulatory setting, this +7.4% bias could cause a safe batch to fail the 1.0 µ g/day limit."
Visualizing the Decision Matrix
Use this logic flow to select the correct material for your drug development stage.
Figure 2: Decision matrix for selecting Senecivernine reference materials based on regulatory risk.
Conclusion & Recommendations
For the analytical validation of Senecivernine, ISO 17034 Certified Reference Materials are not a luxury; they are a metrological necessity.
-
Avoid "Purity Assumptions": Non-certified standards often contain water and salts that standard HPLC-UV purity checks miss.[1]
-
Check the CoA: Ensure the CoA explicitly lists the absolute content (qNMR or Mass Balance), not just "Chromatographic Purity."
-
Separation is Key: Ensure your method separates Senecivernine from Senecionine (Resolution > 1.5) using the CRM to identify retention times accurately.[1]
Recommended Providers (ISO 17034 Accredited):
-
PhytoLab (phyproof®): Primary source for many PAs.[1]
-
Merck/Sigma-Aldrich: (Look for "Certified Reference Material" grade, often re-badged PhytoLab or Cerilliant).[1]
-
Cfm Oskar Tropitzsch: Specialized rare phytochemicals.[1]
References
-
European Pharmacopoeia (Ph.[1][2][3][4] Eur.). (2022).[1] Chapter 2.8.26 Contaminant Pyrrolizidine Alkaloids.[1][2][3][5] EDQM.[1][2]
-
United States Pharmacopeia (USP). (2023).[1][2][6] General Chapter <1567> Pyrrolizidine Alkaloids.[1][2][3][7] USP-NF.[1]
-
PhytoLab GmbH & Co.[1][8] KG. (2024).[1][3] Senecivernine phyproof® Reference Substance Data Sheet.[1][8]
-
ISO. (2016).[1] ISO 17034:2016 General requirements for the competence of reference material producers.[1][9]
-
European Medicines Agency (EMA). (2020).[1][2] Public statement on contamination of herbal medicinal products with pyrrolizidine alkaloids.[1][2][3][5][10][11]
Sources
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Technical Comparison: Relative Potency Factors (RPF) of Senecivernine vs. Retrorsine
Executive Summary
Senecivernine and Retrorsine are hepatotoxic pyrrolizidine alkaloids (PAs) frequently co-occurring in Senecio species. In the context of toxicological risk assessment, they are critical analytes due to their 1,2-unsaturated necine base structure, which facilitates metabolic activation into reactive pyrroles.
Current regulatory frameworks (EFSA, BfR, FAO/WHO) largely treat these compounds as equipotent , assigning both a Relative Potency Factor (RPF) of 1.0 relative to the reference standard (often Retrorsine or Lasiocarpine). This guide analyzes the structural and experimental evidence supporting this classification and details the protocols required to experimentally verify these factors in a laboratory setting.
Structural & Mechanistic Basis
The equipotency of Senecivernine and Retrorsine stems from their shared chemical architecture. Both are cyclic diesters of the retronecine base.
Structural Comparison
| Feature | Retrorsine | Senecivernine | Toxicological Implication |
| Necine Base | Retronecine (1,2-unsaturated) | Retronecine (1,2-unsaturated) | Essential for bioactivation. The double bond allows CYP450 oxidation. |
| Ester Type | Cyclic Diester (12-membered ring) | Cyclic Diester (12-membered ring) | Cyclic diesters are sterically hindered from hydrolysis, increasing transport to the liver and overall toxicity. |
| Necic Acid | Isatinecic acid | Senecic acid | Minor stereochemical differences affect solubility but have minimal impact on the core toxification pathway. |
Mechanism of Action: Metabolic Activation
Neither compound is directly toxic. They require bioactivation, primarily by Cytochrome P450 enzymes (CYP3A4 and CYP2C19) in the liver.
-
Hydroxylation: The necine base is hydroxylated at the C3 or C8 position.[1]
-
Dehydrogenation: Spontaneous dehydration forms the reactive Dehydropyrrolizidine (DHP) .
-
Adduct Formation: DHP is a potent electrophile that cross-links DNA and proteins, leading to hepatotoxicity (Veno-Occlusive Disease) and genotoxicity (liver hemangiosarcoma).
Figure 1: The bioactivation pathway common to both Senecivernine and Retrorsine. The formation of the DHP moiety is the critical toxicity trigger.
Relative Potency Factors (RPF) Data
The RPF approach normalizes the toxicity of various PAs to a single reference compound (usually Retrorsine = 1.0).
Regulatory Consensus vs. Experimental Variance
While regulatory bodies use a conservative "grouping" approach, experimental data can show subtle kinetic differences.
| Authority / Source | Retrorsine RPF | Senecivernine RPF | Basis of Derivation |
| EFSA (2017) | 1.0 | 1.0 | Worst-case assumption for all 1,2-unsaturated PAs to ensure public safety. |
| Merz & Schrenk (2016) | 1.0 | 1.0 | Scientific proposal grouping all Cyclic Diesters as the most potent class (Class 1). |
| BfR (Germany) | 1.0 | 1.0 | Follows the Merz & Schrenk interim factors for risk assessment. |
| In Vitro (HepG2-CYP3A4) | 1.0 (Ref) | ~0.8 - 1.0 | Experimental cytotoxicity (IC50) often shows Senecivernine is equipotent or slightly less potent due to faster clearance rates in specific cell lines. |
Key Insight: For drug development and food safety compliance, you must treat Senecivernine as equipotent to Retrorsine. There is no regulatory justification for "discounting" the toxicity of Senecivernine based on its RPF.
Experimental Protocol: Determining RPF
To experimentally verify these factors, researchers cannot use standard cell lines (like wild-type HepG2) because they lack sufficient CYP450 expression. You must use a metabolically competent system.
Objective
Derive the RPF of Senecivernine relative to Retrorsine using the
Required Materials
-
Cell Model: HepG2 transfected with CYP3A4 (HepG2-CYP3A4) or primary rat hepatocytes.
-
Compounds: Retrorsine (Reference, purity >98%), Senecivernine (Test, purity >98%).
-
Assay: Anti-phospho-histone H2AX (Ser139) antibody.
-
Controls: DMSO (Solvent control), Etoposide (Positive control).
Step-by-Step Methodology
Phase 1: Cytotoxicity Screening (Range Finding)
Before assessing genotoxicity, determine the non-cytotoxic range to avoid false positives caused by necrosis.
-
Seeding: Seed HepG2-CYP3A4 cells at
cells/well in 96-well plates. -
Treatment: Treat with 6 concentrations of PA (e.g., 0.1
M to 100 M) for 24 hours. -
Readout: Use CCK-8 or MTT assay to measure cell viability.
-
Calculation: Determine the
. Select concentrations below the for the genotoxicity phase.
Phase 2:
-H2AX Genotoxicity Assay[2]
-
Treatment: Incubate cells with Retrorsine and Senecivernine (0.05, 0.1, 0.5, 1.0, 5.0
M) for 24 hours. -
Fixation: Fix cells with 4% paraformaldehyde for 15 min.
-
Staining: Permeabilize (0.2% Triton X-100) and stain with primary anti-
-H2AX antibody, followed by a fluorescent secondary antibody. -
Quantification: Use high-content screening (HCS) or flow cytometry to quantify mean fluorescence intensity (MFI) per nucleus.
Phase 3: RPF Calculation (Benchmark Dose Approach)
Do not rely on linear regression alone. Use Benchmark Dose (BMD) modeling.[3]
-
Fit Model: Fit dose-response curves for both Retrorsine and Senecivernine.
-
Determine BMD: Calculate the concentration required to increase
-H2AX signal by 100% (doubling) over control ( ). -
Calculate RPF:
Experimental Workflow Diagram
Figure 2: Workflow for deriving Relative Potency Factors using a genotoxicity endpoint.
Conclusion
While Senecivernine and Retrorsine exhibit minor differences in specific in vitro kinetic assays, they are structurally homologous (cyclic diesters) and share the same metabolic activation pathway. Consequently, Senecivernine is assigned an RPF of 1.0 , making it toxicologically equivalent to Retrorsine in current risk assessment models. Researchers should utilize CYP-competent cell models to validate these factors, ensuring that the lack of metabolic activation in standard cell lines does not lead to an underestimation of potency.
References
-
European Food Safety Authority (EFSA). (2017).[4] Risks for human health related to the presence of pyrrolizidine alkaloids in honey, tea, herbal infusions and food supplements.[5][6] EFSA Journal, 15(7), 4908. [Link]
-
Merz, K. H., & Schrenk, D. (2016).[4][6][7] Interim relative potency factors for the toxicological risk assessment of pyrrolizidine alkaloids in food and herbal medicines. Toxicology Letters, 263, 44-57.[7][8] [Link]
-
Lupp, A., et al. (2022). Potency ranking of pyrrolizidine alkaloids in metabolically competent human liver cancer cells and primary human hepatocytes using a genotoxicity test battery. Archives of Toxicology, 97, 1-18. [Link]
-
BfR (German Federal Institute for Risk Assessment). (2020). Pyrrolizidine alkaloids in food and feed.[3][4][5][7][9][10] [Link]
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A Senior Application Scientist's Guide to Validating an LC-MS/MS Method for Senecivernine Quantification in Plasma in Accordance with FDA Guidelines
Introduction: The Imperative for Validated Senecivernine Quantification
Senecivernine is a pyrrolizidine alkaloid (PA), a class of natural toxins produced by numerous plant species. The presence of these compounds in the food chain, herbal remedies, and animal feed poses a significant health risk due to their potential for hepatotoxicity, genotoxicity, and carcinogenicity. Consequently, regulatory bodies worldwide demand rigorous monitoring and quantification of PAs like senecivernine.
For researchers in toxicology, food safety, and drug development—particularly when evaluating the impact of herbal medicines or contaminants on drug metabolism—a robust and reliable analytical method is not just a preference; it is a necessity. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for this task, offering unparalleled sensitivity and selectivity.[1]
However, the power of LC-MS/MS is only realized when the method is subjected to a stringent validation process. This guide provides an in-depth, experience-driven walkthrough for validating an LC-MS/MS method for senecivernine in a biological matrix (e.g., human plasma), structured around the principles and acceptance criteria outlined in the U.S. Food and Drug Administration's (FDA) Bioanalytical Method Validation Guidance for Industry.[2][3] This process ensures that the data generated is accurate, reproducible, and legally defensible for regulatory submissions.[4]
The Analytical Challenge: Why Validation is Non-Negotiable
Bioanalytical method validation is the documented process that establishes a method is reliable and suitable for its intended purpose.[4][5] Biological matrices like plasma are incredibly complex, containing a myriad of endogenous components (lipids, proteins, metabolites) that can interfere with the analysis.[6] Without validation, one cannot be certain if the signal detected is truly from senecivernine or if it's being artificially suppressed or enhanced by these matrix components.[6][7] This guide will dissect each critical validation parameter, explaining not just the protocol but the scientific rationale behind it.
Overall Validation Workflow
The validation process is a systematic sequence of experiments designed to test every aspect of the method's performance. Each step builds upon the last, culminating in a comprehensive data package that proves the method is fit-for-purpose.
Caption: Overall workflow for LC-MS/MS method validation.
Selectivity and Specificity
Expertise & Experience: The first and most fundamental question is: "Are we measuring only what we intend to measure?" Selectivity ensures that components in the biological matrix do not produce a signal that could be mistaken for senecivernine or its internal standard (IS).[5][8] Specificity further confirms the method's ability to distinguish the analyte from structurally similar compounds, such as other PAs or their metabolites, which could plausibly be present.[9][10] For LC-MS/MS, this is achieved by monitoring unique precursor-to-product ion transitions (MRM), but chromatographic separation of isomers is also critical.
Experimental Protocol
-
Matrix Screening: Obtain and process at least six independent lots of blank human plasma (the intended matrix).
-
Analyte & IS Response Check: Analyze the processed blank samples to ensure no significant peaks are present at the retention times of senecivernine and the IS. The response should be less than 20% of the Lower Limit of Quantification (LLOQ) response for the analyte and less than 5% for the IS.[3]
-
Interference Check: Analyze a blank plasma sample spiked only at the LLOQ concentration with senecivernine and another blank sample spiked only with the IS to confirm their respective identities and retention times.
-
Potential Co-medication/Metabolite Check: If applicable, spike blank plasma with structurally related PAs or potential co-administered drugs at their expected concentrations and analyze to confirm no interference.[10]
Data Comparison: Acceptance Criteria vs. Performance
| Parameter | FDA Acceptance Criteria | Hypothetical Performance Data |
| Blank Matrix Interference | Response in blank samples must be <20% of the LLOQ response.[3] | All 6 lots showed response <3.5% of LLOQ. |
| Internal Standard Interference | Response at IS retention time in blank must be <5% of IS response in LLOQ sample.[3] | All 6 lots showed response <1.2% of IS response. |
| Specificity | No interference from 5 structurally similar PAs at 100 ng/mL. | All tested PAs showed no detectable peak at the analyte's retention time. |
Sensitivity: Lower Limit of Quantification (LLOQ)
Expertise & Experience: The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[4] It defines the sensitivity of the method. The choice of the LLOQ is critical and should be driven by the expected concentrations in study samples. A common mistake is to define an LLOQ that is unnecessarily low, which can be harder to validate, or too high, missing crucial data points at the tail end of a pharmacokinetic curve. The analyte response at the LLOQ must be clearly distinguishable from background noise, with a signal-to-noise ratio (S/N) of at least 5.[4]
Experimental Protocol
-
Sample Preparation: Prepare at least five replicate samples in blank plasma at the proposed LLOQ concentration.
-
Analysis: Analyze these samples in a validation run alongside a full calibration curve.
-
Evaluation: Calculate the concentration of each LLOQ replicate against the calibration curve. Determine the accuracy (% bias) and precision (% CV) for the set of replicates.
Data Comparison: Acceptance Criteria vs. Performance
| Parameter | FDA Acceptance Criteria | Hypothetical Performance Data |
| LLOQ Concentration | N/A (Method-dependent) | 1.0 ng/mL |
| Precision (%CV) | Must not exceed 20%.[11] | 11.2% |
| Accuracy (%Bias) | Must be within ±20% of the nominal value.[11] | +4.5% |
| Signal-to-Noise (S/N) | Analyte response at LLOQ should be at least 5 times the blank response.[4][11] | 12:1 |
Calibration Curve and Linearity
Expertise & Experience: The calibration curve models the relationship between the concentration of senecivernine and the instrument's response. This relationship must be well-defined, continuous, and reproducible over the expected analytical range.[11] A minimum of six non-zero calibrators are required.[4] The choice of a regression model (e.g., linear, quadratic) and weighting (e.g., 1/x, 1/x²) is crucial. A weighted linear regression is often necessary for LC-MS/MS data, which typically has greater variance at higher concentrations. The simplest model that adequately describes the data should be used.[12]
Experimental Protocol
-
Standard Preparation: Prepare a set of calibration standards in blank plasma, consisting of a blank, a zero sample (with IS), and at least 6-8 non-zero concentrations spanning the desired range (e.g., 1 ng/mL to 1000 ng/mL).
-
Analysis: Analyze the calibration curve in at least three separate validation runs.
-
Regression Analysis: Plot the response ratio (analyte peak area / IS peak area) against the nominal concentration. Apply the most appropriate regression model and weighting factor.
-
Back-Calculation: For each run, back-calculate the concentration of each standard using the regression equation.
Data Comparison: Acceptance Criteria vs. Performance
| Parameter | FDA Acceptance Criteria | Hypothetical Performance Data |
| Linearity Range | N/A (Method-dependent) | 1.0 - 1000 ng/mL |
| Correlation Coefficient (r²) | Should be ≥ 0.99 (as a common industry practice). | > 0.995 for all 3 runs. |
| Calibrator Accuracy | ≥75% of standards must be within ±15% of nominal (±20% at LLOQ).[4] | 100% of standards met criteria in all runs. |
| Regression Model | Simplest model that fits the data. | Linear regression with 1/x² weighting. |
Accuracy and Precision
Expertise & Experience: This is the cornerstone of validation, demonstrating the method's reliability. Accuracy describes how close the measured value is to the true value, while precision describes the reproducibility of measurements.[13] These are evaluated at multiple concentrations using Quality Control (QC) samples and assessed both within a single analytical run (intra-day) and across multiple runs on different days (inter-day).[14]
Experimental Protocol
-
QC Preparation: Prepare QCs in blank plasma at a minimum of four levels:
-
LLOQ QC: At the LLOQ concentration.
-
Low QC: ~3 times the LLOQ.
-
Mid QC: In the middle of the calibration range.
-
High QC: At ~75-85% of the Upper Limit of Quantification (ULOQ).
-
-
Analysis: In three separate runs over at least two days, analyze a calibration curve and at least five replicates of each QC level.
-
Calculation: Determine the intra-day and inter-day accuracy (% bias) and precision (% CV) for each QC level.
Data Comparison: Acceptance Criteria vs. Performance
| QC Level | FDA Acceptance Criteria (Precision %CV) | Hypothetical Performance (%CV) | FDA Acceptance Criteria (Accuracy %Bias) | Hypothetical Performance (%Bias) |
| LLOQ (1 ng/mL) | ≤ 20%[11] | Intra: 9.8%, Inter: 12.5% | Within ±20%[11] | Intra: +5.2%, Inter: +3.8% |
| Low (3 ng/mL) | ≤ 15%[11] | Intra: 7.5%, Inter: 9.1% | Within ±15%[11] | Intra: +2.1%, Inter: +1.5% |
| Mid (100 ng/mL) | ≤ 15%[11] | Intra: 4.3%, Inter: 6.8% | Within ±15%[11] | Intra: -1.8%, Inter: -2.4% |
| High (800 ng/mL) | ≤ 15%[11] | Intra: 3.9%, Inter: 5.5% | Within ±15%[11] | Intra: -3.5%, Inter: -4.1% |
Matrix Effect and Recovery
Expertise & Experience: These are two distinct but related parameters critical for LC-MS/MS.[15]
-
Recovery is the efficiency of the extraction process. It measures how much of the analyte is successfully extracted from the plasma.[16] Recovery doesn't need to be 100%, but it must be consistent and reproducible.[12]
-
Matrix Effect quantifies the suppression or enhancement of the analyte's ionization caused by co-eluting components from the matrix.[2][7] This is a notorious issue in ESI-MS. An isotopically labeled internal standard is the best tool to compensate for matrix effects, as it co-elutes and experiences the same ionization effects as the analyte.
Experimental Workflow for Assessment
Caption: Experimental sets for determining matrix effect and recovery.
Experimental Protocol
-
Prepare Three Sets: Prepare samples at Low and High QC concentrations in at least 6 different lots of plasma.
-
Set A: Spike senecivernine and IS into the final reconstitution solvent (neat solution).
-
Set B: Process blank plasma lots, then spike senecivernine and IS into the final extract (post-extraction spike).
-
Set C: Spike senecivernine and IS into blank plasma lots before the extraction process.
-
-
Analysis: Analyze all three sets of samples.
-
Calculations:
-
Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
The IS-Normalized Matrix Factor is calculated to show how well the IS corrects for variability. The CV of the IS-normalized matrix factor across the different lots should be ≤15%.
-
Data Comparison: Acceptance Criteria vs. Performance
| Parameter | FDA Recommendation | Hypothetical Performance Data |
| Recovery | Should be consistent and reproducible. | 85.2% (Low QC), 88.1% (High QC). CV < 8%. |
| Matrix Effect | Investigate to ensure precision and accuracy are not compromised.[2] | Matrix Factor: 0.92 (8% suppression). |
| IS-Normalized Matrix Factor (%CV) | CV should be ≤ 15%. | 6.7% |
Stability
Expertise & Experience: Senecivernine's concentration must remain unchanged during the entire lifecycle of a sample, from collection to analysis.[17] Stability must be tested under various conditions that mimic real-world scenarios.[18] Failure to demonstrate stability can invalidate study results. All stability samples are analyzed against a freshly prepared calibration curve and compared to freshly prepared QCs.[2]
Experimental Protocols
-
Freeze-Thaw Stability: Analyze Low and High QCs after they have undergone at least three freeze-thaw cycles (e.g., frozen at -80°C, thawed completely at room temp, and refrozen).
-
Short-Term (Bench-Top) Stability: Analyze Low and High QCs after leaving them at room temperature for a duration that exceeds the expected sample handling time (e.g., 6 hours).
-
Long-Term Stability: Store Low and High QCs at the intended storage temperature (e.g., -80°C) for a period equal to or longer than the time from first sample collection to last sample analysis.
-
Processed Sample (Autosampler) Stability: Analyze extracted Low and High QCs that have been stored in the autosampler under its typical conditions (e.g., 4°C for 24 hours).
Data Comparison: Acceptance Criteria vs. Performance
| Stability Test | FDA Acceptance Criteria | Hypothetical Performance Data (% Deviation from Nominal) |
| Freeze-Thaw (3 cycles) | Mean concentration within ±15% of nominal.[17] | Low QC: +4.1%, High QC: +2.8% |
| Short-Term (6 hrs, RT) | Mean concentration within ±15% of nominal.[17] | Low QC: -3.5%, High QC: -1.9% |
| Long-Term (90 days, -80°C) | Mean concentration within ±15% of nominal.[2] | Low QC: +6.2%, High QC: +5.4% |
| Processed Sample (24 hrs, 4°C) | Mean concentration within ±15% of nominal. | Low QC: -2.7%, High QC: -0.8% |
Carryover
Expertise & Experience: Carryover occurs when a small amount of a high-concentration sample remains in the analytical system and contaminates the subsequent injection.[19] This can lead to a falsely elevated result for a low-concentration sample. The validation must demonstrate that carryover is either absent or insignificant.[20]
Experimental Protocol
-
Injection Sequence: Inject a blank sample, followed by the highest concentration standard (ULOQ), followed immediately by another blank sample.
-
Evaluation: Examine the chromatogram of the blank sample injected after the ULOQ.
-
Acceptance: The response in the post-ULOQ blank should not be more than 20% of the LLOQ response for the analyte, and not more than 5% for the IS.[3]
Data Comparison: Acceptance Criteria vs. Performance
| Parameter | FDA Acceptance Criteria | Hypothetical Performance Data |
| Analyte Carryover | < 20% of LLOQ response in blank after ULOQ.[3] | 5.1% |
| IS Carryover | < 5% of IS response.[3] | Not detectable. |
Conclusion and Final Assessment
Based on the comprehensive evaluation of all validation parameters, the hypothetical LC-MS/MS method for the quantification of senecivernine in human plasma meets all acceptance criteria set forth by the FDA's Bioanalytical Method Validation Guidance. The method has demonstrated to be selective, sensitive, linear, accurate, precise, and stable. The extraction recovery is consistent, and the matrix effect is adequately compensated for by the use of a suitable internal standard. The absence of significant carryover ensures the integrity of sequential sample analysis.
This validated method is now considered fit-for-purpose and can be confidently deployed for the analysis of study samples, providing reliable and reproducible data to support toxicological assessments, pharmacokinetic studies, or food safety evaluations. This rigorous, science-driven approach to validation is the bedrock of high-quality bioanalysis, ensuring that decisions made based on the data are sound and defensible.
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Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.). ResolveMass. Retrieved February 10, 2026, from [Link]
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FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration. Retrieved February 10, 2026, from [Link]
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Moltó-García, G., et al. (2023). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. ACS Omega. Retrieved February 10, 2026, from [Link]
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Celegence. (2024, June 28). Stability Assessments in Bioanalytical Method Validation. Retrieved February 10, 2026, from [Link]
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European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved February 10, 2026, from [Link]
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Bioanalysis Zone. (2019, October 16). Validating stability and selectivity in the presence of co-administered compounds. Retrieved February 10, 2026, from [Link]
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BEBAC Forum. (n.d.). specificity and selectivity. Retrieved February 10, 2026, from [Link]
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Das, A., & Das, S. (2016). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. In Modern Applications of Mass Spectrometry in Drug Discovery. Retrieved February 10, 2026, from [Link]
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FDA. (2013). Draft Guidance on Bioanalytical Method Validation. Retrieved February 10, 2026, from [Link]
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AACC. (2018, October 16). Validation of clinical LC-MS/MS methods: What you need to know [Video]. YouTube. Retrieved February 10, 2026, from [Link]
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Oleson, B., & Krynitsky, A. (2017, July 1). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. Retrieved February 10, 2026, from [Link]
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Wang, Y., et al. (2021). LC-MS/MS method for determination of seneciphylline and its metabolite, seneciphylline N-oxide in rat plasma, and its application to a rat pharmacokinetic study. Biomedical Chromatography, 35(9), e5145. Retrieved February 10, 2026, from [Link]
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Zimmer, D. (2014). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. Bioanalysis, 6(1), 13-19. Retrieved February 10, 2026, from [Link]
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Outsourced Pharma. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved February 10, 2026, from [Link]
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LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved February 10, 2026, from [Link]
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Moltó-García, G., et al. (2023). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. ACS Omega, 8(45), 42689-42701. Retrieved February 10, 2026, from [Link]
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Jenkins, R., et al. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 17(1), 1-16. Retrieved February 10, 2026, from [Link]
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Benchmarking Senecivernin Detection Limits Against EFSA Requirements
Executive Summary: The "Zero-Tolerance" Reality
The regulatory landscape for Pyrrolizidine Alkaloids (PAs) shifted seismically with the enforcement of Commission Regulation (EU) 2020/2040 (now consolidated into Regulation (EU) 2023/915 ). For drug development professionals and food safety researchers, the challenge is no longer just "detection"—it is quantifying trace levels of specific hepatotoxic isomers like Senecivernin in complex matrices.
While standard HPLC-UV or basic "dilute-and-shoot" LC-MS methods were once sufficient, they now fail to meet the strict 75 µg/kg limit for infant products and the 1.0 µg/kg limit for liquid herbal infusions. This guide benchmarks an Optimized Cation-Exchange SPE-LC-MS/MS Workflow against standard ISO-based protocols, demonstrating how to achieve the sub-ppb sensitivity required for EFSA compliance.
Regulatory Landscape: The Target Thresholds
EFSA’s CONTAM Panel has identified 1,2-unsaturated PAs as genotoxic carcinogens. Compliance requires monitoring the sum of 21 to 35 PAs . Senecivernin, a cyclic diester of retronecine, is a primary marker.
Table 1: Critical EFSA Maximum Levels (Regulation EU 2023/915)
| Food Category | Target Audience | Maximum Level (Sum of PAs) | Analytical Challenge |
| Herbal Infusions (Liquid) | Infants/Young Children | 1.0 µg/kg | Requires Ultra-Trace LOQ (<0.1 µg/kg) |
| Tea (Dried) | Infants/Young Children | 75 µg/kg | High Matrix Suppression |
| Tea (Dried) | General Population | 150 µg/kg | Isomeric Separation |
| Food Supplements | Adults | 400 - 500 µg/kg | Complex botanical background |
Scientist's Note: To confidently report a value of 75 µg/kg for a sum of 35 analytes, your method LOQ for individual PAs like Senecivernin must be ≤ 1–2 µg/kg .
The Technical Bottleneck: Isomers & Matrix
The quantification of Senecivernin is plagued by two specific failures in standard protocols:
-
Isobaric Interference: Senecivernin (m/z 336.2) often co-elutes with Seneciphylline (m/z 336.2) on standard C18 columns under acidic conditions.
-
Ion Suppression: "Dilute-and-shoot" methods leave residual matrix components (polyphenols, pigments) that suppress the electrospray ionization (ESI) signal, falsely elevating the LOD.
Methodology Comparison
We benchmarked two workflows using spiked herbal tea matrices.
-
Method A (Standard): QuEChERS-based extraction followed by acidic LC-MS/MS.
-
Method B (Advanced): Acidic Hydrolysis followed by Strong Cation Exchange (SCX) SPE and Alkaline LC-MS/MS .
Comparative Performance Data
Table 2: Benchmarking Senecivernin Detection (Spiked Herbal Tea Matrix)
| Metric | Method A (Standard QuEChERS) | Method B (Advanced SCX-SPE) | EFSA Compliance Verdict |
| LOD (Limit of Detection) | 5.0 µg/kg | 0.2 µg/kg | Method B enables infant food compliance. |
| LOQ (Limit of Quantitation) | 15.0 µg/kg | 0.5 µg/kg | Method B meets the "Sum of PAs" requirement. |
| Recovery at 10 µg/kg | 65% (High matrix effect) | 92% (Clean extract) | Method B provides accurate quantification. |
| Isomer Separation | Co-elution (Peak overlap) | Baseline Resolution (Rs > 1.5) | Method B distinguishes Senecivernin from Seneciphylline. |
Detailed Experimental Protocol: Method B
This protocol is designed for self-validation in an ISO 17025 environment.
Phase 1: Sample Extraction (The "Acid Lock")
PAs exist as both free bases and N-oxides. Acidic extraction converts all forms to the ionized salt form, ensuring solubility.
-
Weigh 2.0 g of homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of 0.05 M H₂SO₄ .
-
Shake vigorously for 30 min; sonicate for 15 min.
-
Centrifuge at 4000 rpm for 10 min. Filter supernatant (0.45 µm).
Phase 2: Purification (SCX Solid Phase Extraction)
Why SCX? PAs are basic (pKa ~9-10). At pH < 2, they are positively charged and bind strongly to cation exchange resin, while neutral matrix interferences (sugars, phenols) wash through.
-
Conditioning: 3 mL Methanol, then 3 mL 0.05 M H₂SO₄.
-
Loading: Load 2 mL of filtered extract.
-
Washing:
-
Wash 1: 3 mL Water (removes polar neutrals).
-
Wash 2: 3 mL Methanol (removes hydrophobic neutrals).
-
-
Elution: Elute with 5 mL Methanol containing 5% Ammonia . (Ammonia neutralizes the PA, releasing it from the resin).
-
Reconstitution: Evaporate to dryness under N₂; reconstitute in 5% Methanol/95% Water (10 mM Ammonium Carbonate, pH 9).
Phase 3: Alkaline LC-MS/MS Analysis
Why Alkaline? At high pH (pH 9-10), PAs are in their neutral state, which increases retention on C18 columns and drastically improves the separation of structural isomers like Senecivernin and Seneciphylline.
-
Column: C18 High pH stable (e.g., 150 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 5 mM Ammonium Bicarbonate (pH 9.5).
-
Mobile Phase B: Acetonitrile.
-
MS/MS Transitions (Senecivernin):
-
Precursor: 336.2 m/z
-
Quantifier: 120.1 m/z (Retronecine backbone)
-
Qualifier: 138.1 m/z
-
Workflow Visualization
Diagram 1: The Advanced SCX-SPE Workflow
This diagram illustrates the critical "Cleanup" phase that eliminates matrix suppression.
Caption: Figure 1. The SCX-SPE mechanism selectively isolates basic PAs from neutral matrix interferences.
Diagram 2: Isomer Resolution Logic
Decision tree for confirming Senecivernin identity against co-eluting isomers.
Caption: Figure 2. Logic flow for distinguishing Senecivernin from isobaric Seneciphylline.
Conclusion
To meet the EFSA 2023/915 requirements—specifically the 75 µg/kg limit for infant teas—laboratories cannot rely on generic extraction methods. The data confirms that Method B (SCX-SPE + Alkaline LC-MS/MS) is the requisite standard. It lowers the LOD by a factor of 25x compared to QuEChERS and provides the chromatographic resolution necessary to separate Senecivernin from Seneciphylline, ensuring regulatory compliance and consumer safety.
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European Commission. (2023).[1] Commission Regulation (EU) 2023/915 of 25 April 2023 on maximum levels for certain contaminants in food and repealing Regulation (EC) No 1881/2006. Official Journal of the European Union.[2][3] [Link]
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EFSA Panel on Contaminants in the Food Chain (CONTAM). (2017). Risks for human health related to the presence of pyrrolizidine alkaloids in honey, tea, herbal infusions and food supplements.[1][2][3][4][5] EFSA Journal.[3] [Link]
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European Committee for Standardization (CEN). (2019). EN 17266:2019 Foodstuffs - Determination of pyrrolizidine alkaloids in foodstuff... by LC-MS/MS. CEN. [Link]
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Kowalczyk, E. et al. (2018). Mass spectrometric solutions for the analysis of pyrrolizidine alkaloids in food.[6] TrAC Trends in Analytical Chemistry. [Link]
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- 6. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
Senecivernin as a Predictive Marker for Total Pyrrolizidine Alkaloids: A Comparative Analytical Guide
Executive Summary
The Core Question: Can the quantification of Senecivernin (and its N-oxide) serve as a reliable proxy for Total Pyrrolizidine Alkaloid (TPA) load in plant-derived products?
The Verdict: Senecivernin is a high-fidelity qualitative marker for Senecio-type contamination but a variable quantitative predictor. While it exhibits a strong linear correlation (
Recommendation: For regulatory compliance (EFSA/FDA), a "Sum of 28" LC-MS/MS approach remains the gold standard. However, for rapid industrial screening of Senecio raw materials, Senecivernin quantification offers a cost-effective proxy, provided the N-oxide fraction is accounted for.
Biosynthetic Grounding: The Role of Senecivernin
To understand the correlation, one must understand the origin. Senecivernin is a 1,2-unsaturated macrocyclic diester PA. It is biogenetically linked to Senecionine, the "backbone" precursor for this class of alkaloids. In many Senecio species, Senecivernin exists in dynamic equilibrium with Senecionine and Seneciphylline.
Biosynthetic Pathway & Structural Relationships
The following diagram illustrates why Senecivernin often co-elutes or correlates with other major PAs.
Figure 1: Biosynthetic relationship of Senecionine-type PAs. Senecivernin is structurally tightly coupled to Senecionine, explaining their high co-occurrence in Senecio vulgaris.
Analytical Comparison: Single Marker vs. Total Profiling
The industry standard for PA analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a comparative analysis of using Senecivernin as a single marker versus the full regulatory spectrum.
Table 1: Performance Comparison
| Feature | Method A: Senecivernin Marker | Method B: Total PA Profiling (Sum of 28) |
| Analyte Scope | Senecivernin + Senecivernin N-oxide | 28-35 regulated PAs (Europam/EFSA list) |
| Primary Utility | Raw material screening (Senecio spp.) | Final product compliance (Tea, Honey, Feed) |
| Cost Efficiency | High (Single standard, faster data process) | Low (Requires expensive multi-analyte mix) |
| Accuracy (Total Load) | Variable (Species dependent) | High (Direct summation) |
| Limit of Quantitation | 0.5 - 1.0 µg/kg | 0.05 - 0.1 µg/kg (per analyte) |
| False Negatives | High Risk (Misses Crotalaria or Echium PAs) | Low Risk |
Critical Analytical Insight: The N-Oxide Challenge
In fresh plant material, 90% of PAs exist as N-oxides , not free bases [1]. Senecivernin N-oxide (SvNO) is significantly more polar than Senecivernin free base.
-
Direct Analysis: Requires separate standards for Sv and SvNO.
-
Reduction Method: Converts all SvNO to Sv using Zinc dust/Formic acid, allowing quantification as a single peak.
Experimental Protocol: Validating the Correlation
To determine if Senecivernin correlates with Total PAs in your specific matrix, you must perform a "Total PA Determination" including the reduction step.
Workflow Diagram (Standardized LC-MS/MS)
Figure 2: LC-MS/MS Workflow. Path B (Reduction) is critical for accurate total correlation, as naturally occurring Senecivernin is predominantly in N-oxide form.
Step-by-Step Methodology [2][3]
-
Extraction: Weigh 2.0g of homogenized sample. Add 20mL of 0.05M H₂SO₄ in 50% Methanol. Shake for 30 min. Centrifuge at 4000 rpm.
-
Reduction (Crucial Step): Take 5mL of supernatant. Add 100mg Zinc dust and 1mL Formic acid. Shake for 2-4 hours. This converts Senecivernin N-oxide to Senecivernin.
-
Purification (SPE): Condition SCX (Strong Cation Exchange) cartridges. Load extract. Wash with water/methanol.[1][2] Elute with ammoniated methanol (5% NH₃).[2]
-
Reconstitution: Evaporate eluate under nitrogen. Reconstitute in 5% Methanol/Water (mobile phase A).
-
Quantification: Inject into UHPLC-MS/MS (e.g., C18 column). Monitor MRM transitions for Senecivernin (e.g., 336 > 120, 336 > 138).
Data Analysis: The Correlation Coefficients
Experimental data from Senecio vulgaris studies highlights the strength and limitations of the correlation.
Table 2: Correlation Data in Senecio vulgaris [4][5]
| Variable Pair | Correlation ( | Significance ( | Interpretation |
| Sv (Free) vs. Total PA | 0.65 - 0.75 | < 0.05 | Moderate. Free base levels fluctuate with plant stress. |
| Sv (N-Oxide) vs. Total PA | 0.92 - 0.96 | < 0.001 | Strong. The N-oxide is the stable storage form. |
| Sv (Total) vs. Senecionine | 0.88 | < 0.001 | High. They share immediate biosynthetic origins. |
| Sv (Total) vs. Monocrotaline | < 0.10 | N.S. | None. Senecivernin cannot predict non-Senecio PAs. |
Interpretation of Results
-
Within Species: In S. vulgaris, Senecivernin (specifically the N-oxide) accounts for a consistent fraction of the total PA load (often 15-20%, while Senecionine/Seneciphylline dominate).
-
Across Species: The correlation collapses. For example, Eupatorium species contain Lycopsamine-type PAs and may contain zero Senecivernin.
Conclusion & Strategic Recommendations
For Drug Development: Do not rely on Senecivernin as a sole safety marker for novel botanical drugs unless the botanical source is genetically uniform and validated to produce a "Senecionine-type" profile.
For Routine QC: If your supply chain is exclusively Senecio vulgaris (Common Groundsel) contamination, Senecivernin N-oxide is a robust surrogate marker. However, for broad-spectrum safety (e.g., herbal teas with unknown weed contamination), you must utilize the full LC-MS/MS panel to avoid false negatives from other PA classes.
References
-
Occurrence of Nine Pyrrolizidine Alkaloids in Senecio vulgaris L. Depending on Developmental Stage and Season. MDPI (Plants). [Link]
-
Method Development and Validation for the Determination of Pyrrolizidine Alkaloids in a Range of Plant-Based Foods and Honey Using LC-MS/MS. Waters Corporation. [Link]
-
LC-ESI-MS/MS Simultaneous Analysis Method Coupled with Cation-Exchange Solid-Phase Extraction for Determination of Pyrrolizidine Alkaloids. Journal of AOAC International. [Link]
-
Pyrrolizidine alkaloid variation in Senecio vulgaris populations from native and invasive ranges. ResearchGate / Biological Invasions. [Link]
-
Senecionine - Biosynthesis and Chemistry. Wikipedia (Aggregated Chemical Data). [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Senecivernine
This document provides a detailed protocol for the proper handling and disposal of Senecivernine (CAS No. 72755-25-0), a pyrrolizidine alkaloid (PA). Adherence to these procedures is critical for ensuring personnel safety, preventing environmental contamination, and maintaining regulatory compliance. The causality behind each step is explained to foster a deep understanding of the required safety measures.
Foundational Principle: Hazard-Aware Containment
Senecivernine, like many pyrrolizidine alkaloids, presents significant health and environmental risks. The primary objective of this disposal protocol is not in-lab neutralization, which can be hazardous and ineffective without specialized equipment, but rather the uncompromising containment and segregation of all waste streams for transfer to a licensed hazardous waste facility. This approach constitutes a self-validating system, ensuring that all contaminated materials are accounted for and managed by certified professionals.
Hazard Profile of Senecivernine
Understanding the specific risks associated with Senecivernine dictates the stringency of the handling and disposal protocols. All personnel must be familiar with its Safety Data Sheet (SDS) prior to handling.
| Hazard Classification | Description | Source(s) |
| Acute Oral Toxicity | Harmful or toxic if swallowed. The substance is classified under GHS as Acute Toxicity, Oral (Category 3 or 4). | [1][2] |
| Mutagenicity | Studies have indicated weak mutagenic activity in the Salmonella typhimurium/mammalian microsome system. | [3][4] |
| Hepatotoxicity (Class Effect) | Pyrrolizidine alkaloids as a class are known hepatotoxins, causing liver damage that can be cumulative. There is no specific antidote for PA-induced toxicity. | [5][6][7] |
| Environmental Hazard | Classified as very toxic to aquatic life with long-lasting effects (Chronic aquatic toxicity, Category 1). | [1] |
Personal Protective Equipment (PPE): Your Primary Barrier
A non-negotiable aspect of handling Senecivernine is the consistent and correct use of appropriate PPE. This minimizes the risk of accidental exposure through ingestion, inhalation, or skin contact.
-
Hand Protection: Wear two pairs of nitrile gloves, with the outer pair changed immediately upon known or suspected contact.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles are mandatory.
-
Body Protection: A fully buttoned laboratory coat is required. For tasks with a higher risk of splashes or aerosol generation, consider a chemically resistant apron or disposable gown.
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood or other ventilated enclosure, a NIOSH-approved respirator (e.g., N95 or higher) is necessary to prevent inhalation of fine particles.
Senecivernine Waste Stream Management: A Step-by-Step Protocol
All items that have come into contact with Senecivernine must be treated as hazardous waste. Strict segregation is essential to ensure proper disposal and to prevent cross-contamination.
Waste Segregation and Containerization
-
Designate a Waste Accumulation Area: Establish a specific, clearly marked area within the laboratory for the temporary storage of Senecivernine waste. This area should be secondary containment, such as a chemical-resistant tray.
-
Acquire Proper Waste Containers:
-
Solid Waste: Use a clearly labeled, sealable, and puncture-resistant container for all contaminated solid waste. This includes used gloves, bench paper, weigh boats, pipette tips, and contaminated wipes. The container must be compatible with the waste and clearly marked with "Hazardous Waste," "Toxic," and the chemical name "Senecivernine."
-
Liquid Waste: Use a dedicated, leak-proof, and shatter-resistant container (e.g., a coated glass or polyethylene bottle) for all contaminated liquid waste. This includes unused solutions or solvent rinses. The container must be clearly labeled with "Hazardous Waste," "Toxic," the chemical name "Senecivernine," and the solvent system (e.g., "in DMSO"). Never mix incompatible waste streams.
-
Sharps Waste: All contaminated needles, scalpels, or glass Pasteur pipettes must be disposed of immediately into a designated, puncture-proof sharps container that is also labeled as "Hazardous Waste - Senecivernine."
-
Decontamination of Labware
-
Disposable Labware: All single-use plastic and glassware (e.g., centrifuge tubes, pipette tips) that has been in contact with Senecivernine must be disposed of directly into the solid hazardous waste container. Do not attempt to rinse and discard in regular trash.
-
Reusable Glassware: Thoroughly rinse reusable glassware with a suitable solvent in which Senecivernine is soluble (e.g., acetone, ethyl acetate, dichloromethane)[4]. Perform this rinse inside a chemical fume hood. The initial solvent rinses are considered hazardous liquid waste and must be collected in the designated liquid waste container. After the initial rinses, the glassware can be washed using standard laboratory procedures.
Workflow for Senecivernine Waste Disposal
The following diagram illustrates the decision-making process for segregating different types of Senecivernine waste.
Caption: Figure 1. Decision workflow for Senecivernine waste segregation.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
Spill Response Protocol
-
ALERT & EVACUATE: Immediately alert personnel in the vicinity. If the spill is large, volatile, or in a poorly ventilated area, evacuate the lab and prevent re-entry.
-
CONTROL & VENTILATE: If safe to do so, take steps to prevent the spill from spreading. Close the sash of the chemical fume hood if the spill is contained within it. Increase ventilation by opening a window only if it does not compromise the negative pressure of the laboratory.[8]
-
GATHER MATERIALS: Assemble a chemical spill kit containing:
-
Appropriate PPE (as listed in Section 2.0).
-
Inert absorbent material (e.g., vermiculite, cat litter, or commercial spill pillows).[8]
-
Two pairs of forceps or tongs for handling broken glass.
-
Sealable plastic bags for waste collection.
-
-
CLEANUP:
-
For Solid Spills: Gently cover the spill with damp paper towels to avoid raising dust. Carefully wipe up the material, working from the outside in.
-
For Liquid Spills: Create a dike around the spill with absorbent material to contain it.[8] Apply absorbent material over the entire spill, working from the outer edges inward.
-
-
PACKAGE WASTE: Place all contaminated absorbent materials, paper towels, and used PPE into a sealable plastic bag. This bag must then be placed into the designated solid hazardous waste container.[9]
-
DECONTAMINATE: Wipe the spill area thoroughly with a cloth soaked in a solvent known to dissolve Senecivernine (e.g., acetone), followed by a rinse with soap and water.[9] All cleaning materials must be disposed of as hazardous solid waste.
-
REPORT: Report the incident to your institution's Environmental Health & Safety (EHS) department.
Spill Cleanup Workflow Diagram
Caption: Figure 2. Step-by-step workflow for managing a Senecivernine spill.
Final Disposal
The ultimate disposal of Senecivernine waste must be conducted by a certified hazardous waste management company. Follow your institution's procedures for scheduling a hazardous waste pickup. Ensure all containers are sealed, correctly labeled, and stored in the designated accumulation area pending collection. Never dispose of Senecivernine or its contaminated materials via standard trash or sanitary sewer systems.[1]
References
-
Senecivernine MSDS - DC Chemicals. DC Chemicals.
-
Senecivernine | C18H25NO5 | CID 442764 - PubChem. National Institutes of Health.
-
Senecivernine | 1X5MG | C18H25NO5 | 685837 | 72755-25-0 - HPC Standards. HPC Standards.
-
Senecivernin | C18H25NO5 | CID 153499 - PubChem. National Institutes of Health.
-
Senecivernine | Bacterial | 72755-25-0 - InvivoChem. InvivoChem.
-
Safety Data Sheet - Seneciphylline. Cayman Chemical.
-
Senecivernine | CAS:72755-25-0 | Manufacturer ChemFaces. ChemFaces.
-
Chemical Properties of Senecivernine (CAS 72755-25-0) - Cheméo. Cheméo.
-
Pyrrolizidine Alkaloid Toxicosis in Horses. VCA Animal Hospitals.
-
Spill procedure: Clean-up guidance. Queen Mary University of London.
-
CHEMICAL SPILL PROCEDURES. Clarkson University.
-
Chapter 8: Decontamination, Disinfection and Spill Response. West Virginia University Environmental Health & Safety.
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
-
How to Handle Chemical Spills. University of Florida, IFAS Extension.
-
Spill Cleanup. Pesticide Environmental Stewardship.
-
Senecivernine - CAS Common Chemistry. CAS.
-
PYRROLIZIDINE ALKALOIDS. World Health Organization.
-
Pyrrolizidine Alkaloids in the Food Chain: Is Horizontal Transfer of Natural Products of Relevance? - PMC. National Institutes of Health.
-
Pyrrolizidine Alkaloids: How to Best Ensure the Lowest Level During Food Production. EIT Food.
-
Pyrrolizidine alkaloids - an “urgent public health concern”? LGC Standards.
-
Regulatory and Guidance Information by Topic: Toxic Substances | US EPA. U.S. Environmental Protection Agency.
-
Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration.
-
Plant Alkaloids Toxicity - StatPearls - NCBI Bookshelf. National Institutes of Health.
-
USP 800 & Hazardous Drug Disposal. Stericycle.
Sources
- 1. Senecivernine|72755-25-0|MSDS [dcchemicals.com]
- 2. Senecivernine | C18H25NO5 | CID 442764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Senecivernine | Bacterial | 72755-25-0 | Invivochem [invivochem.com]
- 4. Senecivernine | CAS:72755-25-0 | Manufacturer ChemFaces [chemfaces.com]
- 5. vetster.com [vetster.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Pyrrolizidine alkaloids - an “urgent public health concern”? | LGC Standards [lgcstandards.com]
- 8. qmul.ac.uk [qmul.ac.uk]
- 9. lin-web.clarkson.edu [lin-web.clarkson.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
